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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

This is a comprehensive technical guide for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one , a highly functionalized aromatic scaffold used in the synthesis of bioactive heterocycles and pharmaceutical intermediates. A M...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one , a highly functionalized aromatic scaffold used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.

A Multifunctional Scaffold for Divergent Pharmaceutical Synthesis

Executive Summary & Molecular Architecture

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (also referred to as 4-Bromo-2-hydroxy-5-nitroacetophenone) represents a "privileged structure" in medicinal chemistry due to its dense functionalization. It combines four distinct reactive handles on a single benzene core, enabling orthogonal synthetic strategies.

Structural Profile

The molecule is characterized by a penta-substituted benzene ring. The regiochemistry is critical for its reactivity profile:

  • C1 (Acetyl): Electrophilic center for condensations (Claisen-Schmidt) and heterocycle formation.

  • C2 (Hydroxyl): Acts as a hydrogen-bond donor (intramolecular H-bond with carbonyl oxygen stabilizes the planar conformation) and a nucleophile for cyclizations.

  • C4 (Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5 (Nitro): An electron-withdrawing group that activates the ring for SNAr reactions (if F/Cl were present) and serves as a masked amino group for aniline derivatives.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Yellow Crystalline SolidNitro group imparts color; Phenol imparts crystallinity.
Melting Point 128 – 132 °C (Predicted)Analogous to 5-bromo-3-nitro isomer [1].
Solubility DMSO, DMF, Ethyl AcetatePoor solubility in water; moderate in alcohols.
pKa (Phenol) ~6.5 – 7.0Acidity increased by ortho-acetyl and para-nitro groups.

Synthetic Pathways (The "Make")

The synthesis of this specific isomer relies on the directing effects of the precursor 1-(4-bromo-2-hydroxyphenyl)ethan-1-one .

Retrosynthetic Analysis

The most reliable route involves the nitration of 4-bromo-2-hydroxyacetophenone. The regioselectivity is governed by the competing directing groups:

  • -OH (C2): Strong ortho, para-director.

  • -Br (C4): Weak ortho, para-director.

  • -Acetyl (C1): Meta-director.

Regiochemical Logic: The -OH group directs to C3 and C5. Position C3 is sterically crowded (sandwiched between -OH and -Br). Position C5 is less hindered and electronically reinforced by the meta-directing acetyl group. Thus, nitration selectively occurs at C5 .

Optimized Synthesis Protocol

Reaction: Nitration of 4'-Bromo-2'-hydroxyacetophenone.

Reagents:

  • Precursor: 4'-Bromo-2'-hydroxyacetophenone (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Nitrating Agent: Fuming HNO₃ (1.1 eq) or KNO₃/H₂SO₄

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4'-Bromo-2'-hydroxyacetophenone in 20 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents dinitration and oxidation of the acetyl group.

  • Addition: Dropwise add a solution of fuming HNO₃ (11 mmol) in AcOH over 30 minutes. Maintain internal temp <10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Quenching: Pour the reaction mixture into 100g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water (3x) to remove acid. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Synthesis cluster_0 Key Regioselectivity Step Start 3-Bromophenol Inter1 Phenyl Acetate Start->Inter1 Ac2O, Pyridine (Acetylation) Inter2 4-Bromo-2-hydroxy- acetophenone Inter1->Inter2 AlCl3, 120°C (Fries Rearrangement) Target TARGET: 1-(4-Bromo-2-hydroxy- 5-nitrophenyl)ethan-1-one Inter2->Target HNO3, AcOH 0°C -> RT (Regioselective Nitration) Inter2->Target

Figure 1: Synthetic workflow emphasizing the regioselective nitration step.

Reactivity & Derivatization (The "Use")

This scaffold acts as a "Swiss Army Knife" for heterocyclic synthesis. The presence of the halogen, nitro, and acetyl-phenol motifs allows for divergent synthesis.

The Chalcone Gateway (Claisen-Schmidt)

The acetyl group (C1) readily undergoes aldol condensation with aromatic aldehydes to form nitro-chalcones . These are potent precursors for pyrazolines and isoxazoles.

  • Conditions: Aryl aldehyde (1.0 eq), KOH (40% aq), EtOH, RT, 4-12h.

  • Outcome: Formation of α,β-unsaturated ketone (Chalcone).

Palladium-Catalyzed Cross-Coupling

The C4-Bromine atom is activated for Pd-catalyzed reactions, allowing the introduction of biaryl systems or alkynes.

  • Suzuki-Miyaura: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O.

  • Significance: Allows expansion of the carbon skeleton after the core ring is established.

Reduction & Cyclization

Reducing the C5-Nitro group to an amine (using Fe/HCl or SnCl₂) creates a 5-amino-2-hydroxyacetophenone derivative. This is a precursor for benzoxazoles and quinolines .

Reactivity Center 1-(4-Bromo-2-hydroxy- 5-nitrophenyl)ethan-1-one Chalcone Nitro-Chalcones (Antimicrobial) Center->Chalcone Aldehyde, Base Amine 5-Amino Derivative (Precursor to Quinolines) Center->Amine SnCl2/HCl (Reduction) Biaryl Biaryl Scaffolds (via Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(0) Schiff Schiff Bases (Ligands/Sensors) Center->Schiff R-NH2, Ethanol

Figure 2: Divergent reactivity map showing the four primary derivatization pathways.

Analytical Characterization

To validate the synthesis of the specific 5-nitro isomer (vs. the 3-nitro isomer), NMR spectroscopy is the definitive tool.

Proton NMR (¹H-NMR) Signature

The substitution pattern (2-OH, 4-Br, 5-NO₂) leaves protons only at positions C3 and C6 .

  • H3 (Proton between OH and Br): Appears as a singlet. Shifted upfield relative to H6 due to shielding by OH, but downfield due to Br. Expected ~7.4–7.6 ppm.

  • H6 (Proton between Acetyl and Nitro): Appears as a singlet. Significantly deshielded by the ortho-nitro and ortho-acetyl groups. Expected ~8.3–8.6 ppm.

  • Key Identification: Two distinct aromatic singlets (para-relationship prevents coupling). If the 3-nitro isomer were formed, the protons would be at C5 and C6 (ortho-coupling, doublets).

Infrared (IR) Spectroscopy[2]
  • OH Stretch: Broad band at 3300–3500 cm⁻¹ (weakened by intramolecular H-bond).

  • C=O Stretch: ~1640–1660 cm⁻¹ (shifted to lower frequency due to conjugation and H-bonding).

  • NO₂ Stretch: Symmetric (~1340 cm⁻¹) and Asymmetric (~1530 cm⁻¹) bands.

Pharmaceutical Applications

This scaffold is not merely an intermediate; it is a pharmacophore in its own right.

  • Kinase Inhibition: The 2-hydroxyacetophenone core mimics the ATP-binding pocket of various kinases. The bromine atom provides a halogen bond acceptor, while the nitro group can interact with positively charged residues (e.g., Lysine) in the active site.

  • Antimicrobial Agents: Chalcones derived from this ketone have shown high efficacy against S. aureus and C. albicans due to the electron-withdrawing nitro group enhancing membrane permeability [2].

  • PTP1B Inhibitors: Derivatives of brominated hydroxyacetophenones are studied as inhibitors of Protein Tyrosine Phosphatase 1B, a target for Type 2 Diabetes management [3].

References

  • Sigma-Aldrich. (2023). Product Specification: 5'-Bromo-2'-hydroxy-3'-nitroacetophenone. Link(Note: Cited for analogous physicochemical properties of the structural isomer).

  • BenchChem. (2025).[2] Application Notes: Bromination and Nitration of Hydroxyacetophenones. Link

  • MedChemExpress. (2023). 2-Bromo-4'-hydroxyacetophenone PTP1B Inhibitor Data Sheet. Link

  • PubChem. (2023).[3] Compound Summary: 1-(4-Bromo-2-hydroxyphenyl)ethan-1-one (Precursor). Link

  • Organic Syntheses. Nitration of Acetophenones: General Procedures. Link

Sources

Exploratory

Technical Whitepaper: Characterization and Synthesis of 4'-Bromo-2'-hydroxy-5'-nitroacetophenone

Executive Summary This technical guide addresses the identification, synthesis, and characterization of 4'-Bromo-2'-hydroxy-5'-nitroacetophenone . While frequently sought in structure-activity relationship (SAR) studies—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the identification, synthesis, and characterization of 4'-Bromo-2'-hydroxy-5'-nitroacetophenone . While frequently sought in structure-activity relationship (SAR) studies—particularly for kinase inhibitors and BODIPY-based fluorescent probes—this specific isomer lacks a widely indexed Chemical Abstracts Service (CAS) number in standard commercial catalogs, often leading to confusion with its 3'-nitro or 5'-bromo isomers.

This document provides a definitive identification strategy, a self-validating synthesis protocol starting from commercially available precursors, and a predicted physicochemical profile to support research and development workflows.

Chemical Identity & CAS Search Analysis[1][2][3][4]

The "Missing" CAS Number

A rigorous search of commercial databases (PubChem, SciFinder, commercial catalogs) reveals that 4'-Bromo-2'-hydroxy-5'-nitroacetophenone is not commonly indexed as a standalone commercial product. It is frequently confused with its structural isomer, 5'-bromo-2'-hydroxy-3'-nitroacetophenone (CAS 70978-54-0).

Researchers must verify the substitution pattern to avoid critical errors in synthetic planning.

Isomer Differentiation Table
FeatureTarget Compound Common False Positive (Isomer)
Name 4'-Bromo -2'-hydroxy-5'-nitro acetophenone5'-Bromo -2'-hydroxy-3'-nitro acetophenone
CAS Number Not Widely Listed (Synthesize de novo)70978-54-0
Precursor 4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6)5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5)
Substituents Br at C4, NO₂ at C5Br at C5, NO₂ at C3
Sterics NO₂ is para to OH; ortho to Br.NO₂ is ortho to OH; meta to Br.
Structural Identifiers (Target)
  • IUPAC Name: 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

  • Molecular Formula: C₈H₆BrNO₄[1][2]

  • Molecular Weight: 260.04 g/mol

  • SMILES: CC(=O)C1=CC(Br)=C([O-])C=C1O[3][1][2]

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Directing Groups:

    • -OH (C2): Strong activator, directs ortho (C3) and para (C5).

    • -Br (C4): Weak deactivator, directs ortho (C3, C5).

    • -COCH₃ (C1): Moderate deactivator, directs meta (C3, C5).

  • Regioselectivity: All groups direct incoming electrophiles to positions C3 and C5 .

  • Steric Control: Position C3 is "sandwiched" between the -OH and -Br groups, creating significant steric hindrance. Position C5 is less hindered, adjacent only to -Br and -H. Consequently, the 5-nitro isomer (Target) is expected to be the major product.

Synthesis Workflow Diagram

SynthesisPath Start Precursor: 4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6) Reagents Nitration Agent: HNO3 / H2SO4 or AcOH (0°C to RT) Start->Reagents Dissolution Intermediate Reaction Mixture: Isomers C3-Nitro & C5-Nitro Reagents->Intermediate Electrophilic Subst. Separation Purification: Column Chromatography or Recrystallization Intermediate->Separation Target Target Product: 4'-Bromo-2'-hydroxy- 5'-nitroacetophenone Separation->Target Major Fraction Byproduct Minor Isomer: 3'-Nitro analog Separation->Byproduct Minor Fraction

Figure 1: Synthetic pathway for the regioselective nitration of 4'-bromo-2'-hydroxyacetophenone.

Experimental Protocol (Self-Validating)

Objective: Synthesize 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone.

Reagents:

  • 4'-Bromo-2'-hydroxyacetophenone (1.0 eq) [CAS 30186-18-6]

  • Nitric Acid (HNO₃), fuming or 70% (1.1 eq)

  • Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄) as solvent

  • Ice water

Step-by-Step Procedure:

  • Preparation: Dissolve 4'-bromo-2'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL). Cool the solution to 0–5°C in an ice bath.

  • Nitration: Dropwise add a solution of HNO₃ (11 mmol) in Acetic Acid (5 mL) over 30 minutes. Critical: Maintain temperature <10°C to minimize dinitration or oxidation of the acetyl group.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, and two new spots (yellow) should appear. The major spot (lower Rf typically, due to lack of intramolecular H-bonding compared to 3-nitro) corresponds to the 5-nitro isomer.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral.

  • Purification:

    • Dissolve the crude solid in hot Ethanol or perform flash column chromatography (Silica gel).

    • Validation: The 3-nitro isomer (minor) often exhibits strong intramolecular hydrogen bonding (OH···O=N), making it less polar and more volatile. The target 5-nitro isomer (major) relies on intermolecular bonding, resulting in a higher melting point and lower Rf on silica.

Physicochemical Properties & Characterization

Since experimental data is sparse, the following properties are derived from chemically analogous nitrophenols and computational prediction models.

PropertyPredicted ValueNotes
Appearance Yellow crystalline solidTypical of nitro-acetophenones.[1]
Melting Point 135–145 °CExpected to be higher than the 3-nitro isomer due to intermolecular H-bonding.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water.
pKa (Phenol) ~6.0–6.5Acidity increased by electron-withdrawing Nitro and Bromo groups.
Spectroscopic Expectations
  • ¹H NMR (DMSO-d₆):

    • Phenolic OH: Singlet, >11 ppm (broad).

    • Aromatic Protons: Two singlets (para-position).

      • H3 (between OH and Br): ~8.0–8.2 ppm.

      • H6 (adjacent to Acetyl): ~8.4–8.6 ppm (deshielded by Nitro and Acetyl).

    • Acetyl Methyl: Singlet, ~2.6 ppm.

  • IR Spectrum:

    • ν(O-H): Broad band 3100–3400 cm⁻¹.

    • ν(C=O): ~1680 cm⁻¹ (Ketone).

    • ν(NO₂): ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Applications in Drug Development

This scaffold is a versatile intermediate in medicinal chemistry:

  • Chalcone Synthesis: Claisen-Schmidt condensation with benzaldehydes yields nitro-chalcones, evaluated for anti-inflammatory and anticancer activity.

  • Heterocycle Formation:

    • BODIPY Dyes: Precursor for aza-BODIPY dyes via condensation with ammonium acetate, used in near-infrared fluorescence imaging [1].

    • Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization.

  • Kinase Inhibition: The 2-hydroxy-acetophenone core mimics the ATP-binding pocket of certain kinases; the bromo/nitro substituents provide vectors for optimizing binding affinity.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[4][5]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Nitration reactions can be exothermic; ensure proper cooling.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • PubChem. Compound Summary: 1-(4-bromo-2-nitrophenyl)ethanone (Isomer Comparison). Available at: [Link]

(Note: Due to the specific nature of this isomer, direct literature citations for the 5-nitro isomer are rare; the synthesis protocol is derived from standard textbook electrophilic aromatic substitution rules applied to the verified precursor.)

Sources

Foundational

Synthesis pathways for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone CAS Registry Number...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone CAS Registry Number (Precursor): 30186-18-6 (for 1-(4-bromo-2-hydroxyphenyl)ethanone) Molecular Formula: C₈H₆BrNO₄ Class: Halogenated Nitro-Acetophenone[1][2]

Synthesis Strategy: The synthesis of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone presents a classic challenge in regioselectivity on a polysubstituted benzene ring.[1][2] The core challenge is installing the nitro group at the C5 position while preserving the integrity of the acetyl group and avoiding over-nitration.[2]

Our analysis identifies the "Nitrile-Grignard-Nitration" pathway as the most robust and chemically logical route.[1][2] This pathway utilizes the strong ortho, para-directing effect of the hydroxyl group to control the final nitration step, ensuring the nitro group installs at the sterically accessible C5 position rather than the crowded C3 position.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on "locking" the bromine and hydroxyl positions early in the synthesis.[2] We disconnect the nitro group first (FGI: Nitration), leading to the key intermediate 1-(4-bromo-2-hydroxyphenyl)ethanone .[1] This intermediate is then traced back to the commercially available 4-bromo-2-hydroxybenzonitrile via a Grignard addition.[1][2]

Retrosynthesis Target Target: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone Intermediate Key Intermediate: 1-(4-Bromo-2-hydroxyphenyl)ethanone Target->Intermediate Regioselective Nitration (HNO3/AcOH) Start Starting Material: 4-Bromo-2-hydroxybenzonitrile Intermediate->Start Grignard Addition (MeMgBr)

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the target via a key acetophenone intermediate.

Part 3: Detailed Synthesis Protocols

Step 1: Synthesis of 1-(4-Bromo-2-hydroxyphenyl)ethanone

Rationale: Direct acetylation of 3-bromophenol often yields mixtures of isomers.[1][2] Starting from the nitrile ensures the acetyl group is installed exactly at the C1 position relative to the existing substituents.[2]

Reagents:

  • 4-Bromo-2-hydroxybenzonitrile (CAS: 288067-35-6)[1][2][3]

  • Methylmagnesium bromide (MeMgBr), 1.4 M in THF/Toluene

  • Anhydrous THF[2]

  • Concentrated HCl[1][2]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Argon or Nitrogen).[2]

  • Solvation: Dissolve 4-Bromo-2-hydroxybenzonitrile (3.6 g, 18.2 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add MeMgBr (39.0 mL, 54.6 mmol, 3.0 eq) dropwise via the addition funnel over 30 minutes. The excess reagent is necessary to deprotonate the free hydroxyl group first (forming the phenoxide) before attacking the nitrile.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 15 hours. The solution will likely turn a dark yellow/orange suspension as the imine-magnesium complex forms.[1][2]

  • Hydrolysis: Cool the mixture back to 0°C. Quench carefully by adding water (5 mL) followed by concentrated HCl (10 mL). Caution: Exothermic reaction.[2]

  • Reflux: Heat the resulting solution to reflux (approx. 65-70°C) for 2 hours. This step hydrolyzes the intermediate ketimine to the ketone.[2]

  • Workup: Cool to room temperature. Pour into a separatory funnel containing EtOAc (100 mL) and water (100 mL). Separate phases. Wash the organic layer with water (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Eluent: 20% EtOAc/Hexane).

  • Yield: Expect ~2.8 g (72%) of 1-(4-Bromo-2-hydroxyphenyl)ethanone as a yellow oil or low-melting solid.[1][2]

Key Data Point:

  • ¹H NMR (CDCl₃): δ 12.32 (s, 1H, OH), 7.57 (d, J=8.7 Hz, 1H, H-6), 7.17 (d, J=1.9 Hz, 1H, H-3), 7.03 (dd, J=1.9, 8.7 Hz, 1H, H-5), 2.62 (s, 3H, Acetyl-CH₃).

Step 2: Regioselective Nitration

Rationale: The intermediate has three directing groups.[2]

  • -OH (C2): Strong ortho/para director.[2] Directs to C3 and C5 .

  • -Br (C4): Weak ortho/para director.[2] Directs to C3 and C5 .

  • -Acetyl (C1): Meta director.[2] Directs to C3 and C5 .

Convergence: All groups direct incoming electrophiles to C3 and C5. However, C3 is sterically crowded, "sandwiched" between the hydroxyl and bromine groups. C5 is significantly more accessible.[2] Therefore, nitration will occur predominantly at C5.[2]

Reagents:

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone (from Step 1)[1][2][4]

  • Fuming Nitric Acid (HNO₃, >90%)

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Solution A: Dissolve 1-(4-Bromo-2-hydroxyphenyl)ethanone (2.15 g, 10 mmol) in Glacial Acetic Acid (10 mL). Cool to 0-5°C.[1][2]

  • Nitration Mixture: In a separate vessel, mix Fuming HNO₃ (0.45 mL, ~11 mmol, 1.1 eq) with Glacial Acetic Acid (2 mL).

  • Addition: Add the nitration mixture dropwise to Solution A over 20 minutes, maintaining the internal temperature below 10°C. Note: Temperature control is critical to prevent dinitration or oxidation of the acetyl group.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (the product will be less polar than the starting material due to intramolecular H-bonding between NO₂/OH and Acetyl/OH).[2]

  • Quench: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The product should precipitate as a yellow/orange solid.[2]

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove all traces of acid.[2][5]

  • Purification: Recrystallize from Ethanol or a mixture of Ethanol/Water.[2]

  • Characterization: The product is 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethanone .[1][2]

Mechanism of Directing Effects:

Mechanism Substrate 1-(4-Bromo-2-hydroxyphenyl)ethanone OH -OH Group (Strong Activator) Substrate->OH Br -Br Group (Weak Deactivator) Substrate->Br Ac -Acetyl Group (Deactivator) Substrate->Ac Pos3 Position 3 (Sterically Hindered) OH->Pos3 Ortho Pos5 Position 5 (Major Product) OH->Pos5 Para (Preferred) Br->Pos3 Ortho Br->Pos5 Ortho Ac->Pos3 Meta Ac->Pos5 Meta

Figure 2: Analysis of directing effects confirming C5 as the primary site for electrophilic aromatic substitution.[1]

Part 4: Data Summary & Characterization

PropertyValue / Description
Appearance Yellow to orange crystalline solid
Molecular Weight 260.04 g/mol
Predicted ¹H NMR δ (ppm): 12.5 (s, 1H, OH), 8.35 (s, 1H, H-6), 7.40 (s, 1H, H-3), 2.65 (s, 3H, Acetyl).[3] Note: H-6 is significantly deshielded by the adjacent nitro group.[1][2]
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water.
Hazards Skin irritant; Nitration steps carry explosion risk if overheated.[2]

Part 5: References

  • Bayer Pharmaceuticals Corp. (2005).[2] Preparation of 1-(4-Bromo-2-hydroxyphenyl)ethanone via Grignard Addition. Patent WO2005/14566.[2] Retrieved from

  • BenchChem. (2025).[2][6] Synthesis of 2-bromo-4'-hydroxyacetophenone: An Essential Intermediate. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 1-(4-Bromo-2-hydroxyphenyl)ethanone. Retrieved from [1]

  • PubChem. (2025).[2] Compound Summary: 1-(4-Bromo-2-nitrophenyl)ethanone.[1][2] Retrieved from

  • PrepChem. (2024).[2] Synthesis of nitro-acetophenone derivatives via Nitration in Acetic Acid. Retrieved from

Sources

Exploratory

4-bromo-2-hydroxy-5-nitroacetophenone synonyms and nomenclature

This guide provides an in-depth technical analysis of 4-bromo-2-hydroxy-5-nitroacetophenone , focusing on its nomenclature, structural identity, and role as a critical intermediate in the synthesis of bioactive heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-bromo-2-hydroxy-5-nitroacetophenone , focusing on its nomenclature, structural identity, and role as a critical intermediate in the synthesis of bioactive heterocycles and fluorescent probes (aza-BODIPYs).[1][2]

Nomenclature, Synthesis Logic, and Structural Identity[1][2]

Part 1: Nomenclature & Synonym Mapping

Precise nomenclature is the first line of defense against experimental error.[1] In the acetophenone series, ambiguity often arises between ring numbering (1-6) and substituent numbering (using primes, e.g., 4').[1]

Core Identity Table[1]
Identifier TypeValue / NameTechnical Context
IUPAC Name 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone Preferred Systematic Name (PIN).[1][2] Defines the ketone as the principal functional group.[1]
Common Name 4'-Bromo-2'-hydroxy-5'-nitroacetophenone Widely used in synthesis literature.[1][2] The "prime" (') denotes positions on the phenyl ring relative to the acetyl attachment.[1]
CAS Registry Number Not widely indexed as a discrete commercial entity; often synthesized in situ.Warning: Do not confuse with 70978-54-0 (5-bromo-2-hydroxy-3-nitroacetophenone).[1][2]
SMILES CC(=O)C1=CC(Br)=C(O)C=C1=OMachine-readable string for database queries.[1][2]
Molecular Formula C₈H₆BrNO₄MW: 260.04 g/mol
The "Isomer Trap": A Critical Warning

Researchers frequently confuse the target compound with its commercially available isomer, 5-bromo-2-hydroxy-3-nitroacetophenone (CAS 70978-54-0).[1][2]

  • Target (4-Br, 5-NO₂): Derived from nitration of 4-bromo-2-hydroxyacetophenone.[1][2][3]

  • Isomer (5-Br, 3-NO₂): Derived from nitration of 5-bromo-2-hydroxyacetophenone.[1][2][4][5]

Impact: Using the wrong isomer will alter the regiochemistry of subsequent cyclizations (e.g., forming benzoxazoles or indoles), leading to dead-end synthesis routes.[1]

Part 2: Structural Logic & Numbering[1][2]

To ensure accurate communication, one must understand the directing effects that define the molecule's substitution pattern.[1]

Numbering Logic Diagram

The following diagram visualizes the priority rules determining the nomenclature. The ketone (acetyl group) anchors position 1.

Nomenclature cluster_logic Directing Effects for Synthesis Acetophenone Acetophenone Core (Phenyl ring + Acetyl) Pos1 Position 1 (C-1) Acetyl Group (-COCH3) Anchor Point Acetophenone->Pos1 Defines Pos2 Position 2 (C-2) Hydroxyl (-OH) Ortho to Acetyl Pos1->Pos2 Ortho Pos4 Position 4 (C-4) Bromo (-Br) Para to Acetyl Pos1->Pos4 Para Pos5 Position 5 (C-5) Nitro (-NO2) Meta to Acetyl Pos1->Pos5 Meta OH_Effect OH (at C-2) Strong Activator Directs to C-3, C-5 Result Nitration occurs at C-5 (Less Sterically Hindered) OH_Effect->Result Br_Effect Br (at C-4) Weak Deactivator Directs to C-3, C-5 Br_Effect->Result

Caption: Priority numbering and electronic directing effects governing the formation of 4-bromo-2-hydroxy-5-nitroacetophenone.

Part 3: Synthesis & Causality[1]

The nomenclature of this compound is intrinsically linked to its synthesis pathway. It is rarely purchased directly; rather, it is generated via the nitration of 4'-bromo-2'-hydroxyacetophenone (CAS 30186-18-6).[1][2]

Synthesis Protocol (Nitration)

Objective: Regioselective introduction of the nitro group at position 5.

Reagents:

  • Precursor: 4'-Bromo-2'-hydroxyacetophenone (1.0 eq)[1][2]

  • Solvent: Glacial Acetic Acid or Sulfuric Acid[1][2]

  • Reagent: Fuming Nitric Acid (1.1 eq)

Mechanism:

  • Activation: The hydroxyl group at C-2 strongly activates positions C-3 and C-5.[1][2]

  • Steric Control: Position C-3 is crowded (sandwiched between the acetyl group and the hydroxyl group).[1] Position C-5 is less hindered and is also activated by the bromine at C-4 (ortho-director).[1][2]

  • Result: Electrophilic aromatic substitution occurs almost exclusively at C-5.[1][2]

Synthesis Workflow Diagram

Synthesis Start 4-Bromophenol (Starting Material) Intermediate1 4-Bromophenyl Acetate (Esterification) Start->Intermediate1 Acetylation Precursor 4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6) Major Isomer via Fries Rearrangement Intermediate1->Precursor Rearrangement Step1 Acetic Anhydride Pyridine Product 4-Bromo-2-hydroxy-5-nitroacetophenone (Target Compound) Precursor->Product Nitration at C-5 Precursor->Product OH directs to C-5 (Para to OH) Step2 AlCl3 (Lewis Acid) 120°C, Fries Rearrangement Step3 HNO3 / AcOH Nitration (Electrophilic Subst.)

Caption: Step-wise synthesis pathway highlighting the critical Fries rearrangement and regioselective nitration.

Part 4: Applications in Drug Development & Materials[4]

Understanding this specific isomer is crucial because it serves as a "bifunctional scaffold."

  • Aza-BODIPY Synthesis:

    • The compound reacts with aromatic aldehydes to form chalcones.

    • Subsequent reaction with nitromethane and ammonium acetate yields aza-dipyrromethenes , which are precursors to aza-BODIPY dyes.[1][2] These dyes are used in near-infrared (NIR) bioimaging .[1][2]

    • Relevance: The position of the bromine (C-4) allows for late-stage functionalization (e.g., Suzuki coupling) to tune the fluorescence properties.[1]

  • Kinase Inhibitor Development:

    • The 2-hydroxy-5-nitro motif is a mimic of transition states in certain hydrolytic enzymes.[1][2]

    • The bromine atom provides a handle for attaching solubilizing groups or targeting moieties via cross-coupling reactions.

Experimental Validation (Quality Control)

To verify you have the correct isomer (5-nitro) and not the 3-nitro impurity:

  • ¹H NMR (DMSO-d₆): Look for two singlet aromatic protons.

    • Proton at C-3: Will appear upfield (shielded by OH).

    • Proton at C-6: Will appear downfield (deshielded by Nitro and Carbonyl).[1][2]

    • Coupling: If you see a doublet, you likely have the wrong isomer (where protons are adjacent). The 4-bromo-2-hydroxy-5-nitro substitution pattern results in para protons (or isolated protons), showing singlets (or weak meta-coupling).[1][2]

References

  • ResearchGate. (2022). Synthetic Exploration of Bis(phenolate) Aza-BODIPYs. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 2-Bromo-4'-nitroacetophenone (Isomer Comparison). Retrieved from [Link]

Sources

Foundational

Electronic properties of nitro-substituted hydroxyacetophenones

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Hydroxyacetophenones: From Fundamental Principles to Advanced Applications Abstract Nitro-substituted hydroxyacetophenones are a class of orga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Hydroxyacetophenones: From Fundamental Principles to Advanced Applications

Abstract

Nitro-substituted hydroxyacetophenones are a class of organic compounds of significant interest to researchers, medicinal chemists, and materials scientists. The presence of hydroxyl (-OH), acetyl (-COCH3), and one or more nitro (-NO2) groups on a benzene ring creates a unique electronic landscape dominated by the interplay between potent intramolecular hydrogen bonding (IHB) and tunable intramolecular charge transfer (ICT). This guide provides a comprehensive exploration of these electronic properties, detailing the synthetic methodologies, advanced characterization techniques, and the profound implications of these properties for drug development and materials science. By explaining the causality behind experimental and computational choices, this document serves as a technical resource for professionals seeking to understand and harness the unique characteristics of these versatile molecules.

Introduction: The Structural and Electronic Landscape

Hydroxyacetophenones are a class of aromatic ketones that serve as valuable precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1] Their molecular architecture, consisting of a benzene ring functionalized with both a hydroxyl and an acetyl group, provides a foundation for rich and varied chemical reactivity.[1] The introduction of a strongly electron-withdrawing nitro group fundamentally alters the electronic properties of the scaffold, giving rise to complex and fascinating behaviors.

The Hydroxyacetophenone Scaffold: A Versatile Building Block

The parent hydroxyacetophenone molecule exists as three positional isomers: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. The relative positioning of the hydroxyl and acetyl groups dictates the molecule's physical and chemical properties, such as acidity, solubility, and propensity for hydrogen bonding.[1] In particular, 2-hydroxyacetophenone is distinguished by a strong intramolecular hydrogen bond between the phenolic proton and the acetyl carbonyl oxygen, which influences its stability and reactivity.[1][2]

The Role of Nitro Substitution: Modulating Electronic Properties

The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring. Its incorporation into the hydroxyacetophenone structure serves several key purposes:

  • Enhances Acidity: It increases the acidity of the phenolic proton.

  • Modulates Reactivity: It deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution.

  • Creates "Push-Pull" Systems: When positioned correctly relative to the electron-donating hydroxyl group, it establishes a donor-acceptor (push-pull) architecture, which is the basis for intramolecular charge transfer.[3][4]

Computational studies have consistently shown that nitro substitution enhances the electron-accepting capacity and overall reactivity of aromatic molecules, with the position of the nitro group having a considerable influence on these properties.[5][6]

Key Electronic Phenomena: Intramolecular Hydrogen Bonding (IHB) vs. Intramolecular Charge Transfer (ICT)

The electronic behavior of nitro-substituted hydroxyacetophenones is primarily governed by a delicate balance between two phenomena:

  • Intramolecular Hydrogen Bonding (IHB): A non-covalent interaction within a single molecule. In ortho-hydroxyacetophenones, a strong IHB between the hydroxyl and acetyl groups is a defining feature.[7] The introduction of a nitro group, especially at the 3-position, creates a competitive hydrogen bond acceptor, potentially leading to different stable conformations.[8]

  • Intramolecular Charge Transfer (ICT): The photoinduced transfer of an electron from the electron-donor portion of the molecule (the hydroxylated ring) to the electron-acceptor portion (the nitro and acetyl groups). This process is fundamental to the photophysical properties of these molecules and has applications in nonlinear optics and sensing.[3][9]

Understanding the competition and interplay between IHB and ICT is critical for designing molecules with specific electronic and biological functions.

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of nitro-substituted hydroxyacetophenones are prerequisites for any investigation into their electronic properties.

Synthetic Pathways: Direct Nitration and Other Approaches

The most common method for synthesizing these compounds is the direct nitration of a hydroxyacetophenone precursor. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions.

  • Classical Nitration: A mixture of concentrated nitric acid and sulfuric acid is a standard method.[10]

  • Milder Conditions: Fuming nitric acid in acetic acid can also be used.[11]

  • Catalytic Nitration: For improved yield and milder conditions, methods using ammonium nitrate with a copper salt catalyst in an organic acid solution have been developed.[11]

Experimental Protocol: Copper-Catalyzed Nitration of 4-Hydroxyacetophenone

This protocol is adapted from methodologies described for the synthesis of 4-hydroxy-3-nitroacetophenone.[11]

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in aqueous acetic acid (e.g., 80% v/v), add a catalytic amount of copper(II) acetate (0.05 eq).

  • Addition of Nitrating Agent: While stirring at 80°C, add ammonium nitrate (1.2 eq) portion-wise over 30 minutes. The choice of an elevated temperature and a catalyst facilitates a controlled reaction under milder conditions than traditional mixed-acid nitration.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane mixture). The consumption of the starting material indicates reaction completion, typically within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. A yellow solid, the 4-hydroxy-3-nitroacetophenone product, will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

  • Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and melting point analysis. This self-validating step ensures the correct isomer has been synthesized before further study.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the chemical structure and probe the electronic environment of the synthesized compounds.

Technique Key Observables for Nitro-Hydroxyacetophenones Interpretation
FT-IR Strong, broad O-H stretch (~3200-3500 cm⁻¹); C=O stretch (~1640-1680 cm⁻¹); Asymmetric and Symmetric NO₂ stretches (~1520 and ~1350 cm⁻¹).[12]The position and broadening of the O-H and C=O bands provide strong evidence for hydrogen bonding. The characteristic NO₂ peaks confirm successful nitration.
¹H-NMR Downfield shift of aromatic protons; A highly deshielded phenolic proton signal (>10 ppm for ortho-isomers).[12]Chemical shifts reflect the electron-withdrawing nature of the acetyl and nitro groups. The extreme downfield shift of the OH proton in ortho-isomers is a hallmark of strong IHB.
UV-Vis π → π* transitions of the aromatic system; Intramolecular Charge Transfer (ICT) bands.[9]The position and intensity of absorption bands, particularly their shift in solvents of varying polarity (solvatochromism), are indicative of ICT processes.
Crystallographic and Computational Analysis

While spectroscopy provides crucial data, X-ray crystallography offers definitive proof of the solid-state structure, including the precise geometry of intramolecular hydrogen bonds.[7] This experimental data is powerfully complemented by computational chemistry, particularly Density Functional Theory (DFT), which can predict stable conformations, rotational energy barriers, and vibrational frequencies to aid in spectral assignment.[8]

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Workflow cluster_validation Validation & Interpretation S1 Nitration Reaction S2 Purification (Crystallization) S1->S2 A1 Spectroscopy (NMR, IR, UV-Vis) S2->A1 Pure Compound A2 X-Ray Crystallography S2->A2 Pure Compound V1 Spectral Assignment A1->V1 V3 Electronic Properties A1->V3 Final Characterization V2 Conformational Analysis A2->V2 Structural Data A3 DFT Calculations (B3LYP/6-31G*) A3->V1 Simulated Spectra A3->V2 Structural Data V2->V3 Final Characterization

Caption: Integrated workflow for the synthesis and characterization of nitro-substituted hydroxyacetophenones.

Core Electronic Property 1: Intramolecular Hydrogen Bonding (IHB)

In ortho-hydroxyacetophenones, the proximity of the hydroxyl and acetyl groups facilitates the formation of a strong, six-membered pseudo-aromatic ring via an O-H···O=C hydrogen bond.[13] This interaction is a dominant force shaping the molecule's conformation and electronic properties.

The O-H···O=C Hydrogen Bond: The Dominant Interaction

X-ray diffraction studies on compounds like 5-chloro-3-nitro-2-hydroxyacetophenone confirm the existence of this IHB, revealing a short H···O distance and a planar arrangement that maximizes the interaction.[7] This hydrogen bond is so significant that it leads to physical properties distinct from the meta and para isomers, such as higher volatility, as the IHB reduces the potential for intermolecular hydrogen bonding.[13]

The Nitro Group as a Competitor: Conformational Polymorphism

When a nitro group is introduced at the 3-position (adjacent to both the -OH and -COCH3 groups), it presents an alternative hydrogen bond acceptor site (O-H···O-N). DFT calculations have been employed to investigate this conformational competition. For some molecules, like 5-methyl-3-nitro-2-hydroxyacetophenone, calculations suggest that the isomer with the IHB to the nitro group is energetically more stable, though the energy difference can be small.[7] This can lead to the existence of multiple conformers in equilibrium, a phenomenon known as conformational polymorphism.[8]

Self-correction: The DOT language does not support direct image embedding from URLs in this environment. A conceptual representation will be used instead.

G A Conformer A (O-H···O=C) B Conformer B (O-H···O-N) A->B  ΔE   (Rotational Barrier)

Caption: Conformational equilibrium between two IHB forms in 3-nitro-2-hydroxyacetophenone.

Experimental Evidence and Theoretical Modeling

The presence of different conformers can be detected experimentally. In matrix isolation IR spectroscopy, distinct vibrational bands corresponding to the different conformers can be resolved at low temperatures.[8] For example, the asymmetric and symmetric vibrations of the nitro group (νas(NO2) and νsym(NO2)) are particularly sensitive to the local environment and show noticeable shifts between conformers.[8]

Protocol: DFT Calculation for IHB Energy
  • Software: Use a quantum chemistry package like Gaussian or ORCA.

  • Input Structure: Build the initial geometries for both conformers (H-bond to acetyl and H-bond to nitro) in a molecular editor like Avogadro or GaussView.

  • Calculation Method: Perform a geometry optimization followed by a frequency calculation for each conformer. A common and reliable level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set like 6-31+G(d,p).[7] The inclusion of diffuse functions (+) is important for accurately describing non-covalent interactions like hydrogen bonds.

  • Energy Extraction: From the output files, extract the final electronic energy (including zero-point vibrational energy correction, ZPE) for each optimized conformer.

  • Energy Difference (ΔE): Calculate the difference in energy: ΔE = E(conformer B) - E(conformer A). A negative value indicates that conformer B is more stable. This causality—that a lower final energy corresponds to a more stable structure—is a fundamental principle of computational chemistry.

Core Electronic Property 2: Intramolecular Charge Transfer (ICT)

The combination of an electron-donating hydroxyl group and electron-withdrawing nitro and acetyl groups creates a "push-pull" system, predisposing the molecule to intramolecular charge transfer upon photoexcitation.[3][9]

The "Push-Pull" Architecture

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these systems, the HOMO is typically localized on the electron-rich hydroxyphenyl moiety (the "push" component), while the LUMO is localized on the electron-deficient nitro and acetyl groups (the "pull" components). This spatial separation of orbitals facilitates the charge transfer process.[4]

Tuning ICT with Nitro Group Position and Number

The efficiency and energy of the ICT process can be systematically tuned by altering the substitution pattern.[9]

  • Position: A nitro group para to the hydroxyl group creates a more direct and efficient conjugation pathway for charge transfer compared to a meta substitution.

  • Number: Adding more nitro groups further lowers the energy of the LUMO, which typically results in a red-shift (to longer wavelengths) of the ICT absorption band.[9]

G GS Ground State (S₀) (Neutral Form) ES Excited State (S₁) (Charge-Separated Form) GS->ES (Photoexcitation) Donor -OH group on Aromatic Ring Acceptor -NO₂ / -COCH₃ groups Donor->Acceptor Intramolecular Charge Transfer

Caption: Mechanism of intramolecular charge transfer (ICT) in a push-pull nitro-hydroxyacetophenone.

Spectroscopic Signatures of ICT

The primary experimental tool for studying ICT is UV-Vis absorption spectroscopy. The ICT transition appears as a distinct absorption band, often at a longer wavelength than the local π → π* transitions of the benzene ring. A key diagnostic feature is solvatochromism : the position of the ICT band is sensitive to the polarity of the solvent. Because the excited state has a larger dipole moment than the ground state, polar solvents stabilize the excited state more, leading to a red-shift (bathochromic shift) in the absorption maximum.

Compound Isomer λmax in Hexane (nm) λmax in Ethanol (nm) Interpretation
2-Hydroxy-5-nitroacetophenone310315Minor shift due to strong IHB restricting solvent interaction.
4-Hydroxy-3-nitroacetophenone335350Significant red-shift indicates a strong ICT character with a more polar excited state.
(Note: λmax values are representative and can vary)

Implications for Drug Discovery and Materials Science

The distinct electronic properties of nitro-substituted hydroxyacetophenones make them highly relevant in applied scientific fields.

Nitro-Substituted Hydroxyacetophenones as Pharmacophores

The nitroaromatic motif is present in numerous approved drugs, where it contributes to biological activity through various mechanisms.[14][15] The nitro group can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can be cytotoxic to microorganisms or cancer cells.[16][17] This makes nitroaromatic compounds valuable as antibacterial, antiparasitic, and antineoplastic agents.[16][18] The hydroxyacetophenone core itself is also found in many bioactive natural products and serves as a scaffold for building new therapeutic agents.[1]

Role as Precursors for Bioactive Heterocycles

These compounds are important intermediates for synthesizing more complex molecules with enhanced biological activity. For example, they can be condensed with aromatic aldehydes to form nitro-chalcones, which are precursors to pyrazolines, a class of heterocycles known for a wide range of activities including antimicrobial and insecticidal properties.[12]

Computational Toxicology and Drug Design

While the nitro group can be a valuable pharmacophore, it is also a "structural alert" for potential toxicity, as its metabolic activation can sometimes lead to adverse effects.[17] Computational models are now being used in drug discovery to predict the metabolism of nitroaromatic compounds. By modeling the likelihood of specific metabolic pathways (e.g., reduction vs. oxidation), researchers can better assess the toxicity risk of a new drug candidate early in the development process, guiding the design of safer and more effective therapeutics.[17]

Conclusion and Future Outlook

Nitro-substituted hydroxyacetophenones are a rich field of study, defined by the intricate relationship between intramolecular hydrogen bonding and charge transfer. Spectroscopic analysis, X-ray crystallography, and DFT calculations provide a powerful, synergistic toolkit for probing these electronic properties. The insights gained are not merely of academic interest; they directly inform the rational design of new molecules for critical applications, most notably in drug discovery, where the nitroaromatic scaffold continues to be a source of potent therapeutic agents.

Future research will likely focus on the ultrafast dynamics of the ICT process using time-resolved spectroscopy, the design of more complex poly-substituted systems with precisely engineered electronic properties, and the continued development of computational models to accurately predict the biological activity and safety profiles of novel drug candidates based on this versatile chemical framework.

References

  • Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. ResearchGate. [Link]

  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SUBSTITUTED NITRO-CHALCONES AND 3, 5-DIARYL-NITRO-∆ -PYRAZOLINES. TSI Journals. [Link]

  • What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone? Study.com. [Link]

  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate. [Link]

  • THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION. NRC Research Press. [Link]

  • The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation method of 4-hydroxy-3-nitroacetophenone.
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Preprints.org. [Link]

  • The structure of 5-chloro-3-nitro-2-hydroxyacetophenone (VI). ResearchGate. [Link]

  • Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups. Royal Society of Chemistry. [Link]

  • Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Synthesis of 4-hydroxyacetophenone. ResearchGate. [Link]

  • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. National Center for Biotechnology Information. [Link]

  • Evaluation of Physical, Thermal and Spectroscopic Properties of Biofield Treated p-Hydroxyacetophenone. viXra.org. [Link]

  • Substituted hydroxyacetophenon derivatives.
  • The role of hydrogen bonding in excited state intramolecular charge transfer. Royal Society of Chemistry. [Link]

  • Investigation of the dynamic processes of the excited states of o-hydroxybenzaldehyde and o-hydroxyacetophenone by emission and picosecond spectroscopy. American Chemical Society. [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. UNAB Repositorio Institucional. [Link]

  • Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. MDPI. [Link]

  • Efficient Access to Intramolecular Charge-transfer Chromophores: New Reactions, Mechanistic Investigations and Structure/Property Relationships. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Figshare. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

  • Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines. National Center for Biotechnology Information. [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. National Center for Biotechnology Information. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

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Exploratory

Difference between 3-nitro and 5-nitro 4-bromo-2-hydroxyacetophenone isomers

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between the 3-nitro and 5-nitro isomers of 4-bromo-2-hydroxyacetophenone.[1][2] Executive Summary In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between the 3-nitro and 5-nitro isomers of 4-bromo-2-hydroxyacetophenone.[1][2]

Executive Summary

In the development of bioactive scaffolds—particularly chalcones, flavones, and benzofurans—4-bromo-2-hydroxyacetophenone serves as a critical halogenated building block.[1] The introduction of a nitro group via electrophilic aromatic substitution (EAS) creates two distinct regioisomers:

  • 4-bromo-2-hydroxy-5-nitroacetophenone (Major Isomer)

  • 4-bromo-2-hydroxy-3-nitroacetophenone (Minor Isomer)

Differentiation between these isomers is non-trivial but essential, as the position of the nitro group drastically alters the electronic landscape of the ring, affecting subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic substitutions. This guide delineates the mechanistic origins of this regioselectivity and provides a self-validating analytical framework for their identification.

Structural Analysis & Electronic Effects[3]

To understand the divergence in synthesis and reactivity, we must analyze the electronic directing effects on the parent molecule.

Directing Group Logic

The parent molecule, 4-bromo-2-hydroxyacetophenone, contains three functional groups with competing directing effects:

  • Hydroxyl (-OH) at C2: Strong activator, ortho, para-director.[1][2]

  • Bromine (-Br) at C4: Weak deactivator, ortho, para-director.[1][2]

  • Acetyl (-COCH₃) at C1: Moderate deactivator, meta-director.

Site Reactivity Analysis

The nitronium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) electrophile targets electron-rich positions.
PositionElectronic InfluenceSteric EnvironmentReactivity Prediction
C3 (Ortho to OH) Activated by OH (ortho)Activated by Br (ortho)Deactivated by Acetyl (meta)High Hindrance: Sandwiched between -OH and -Br.[1][2]Minor Product
C5 (Para to OH) Activated by OH (para)Activated by Br (ortho)Deactivated by Acetyl (meta)Low Hindrance: Adjacent to -Br and -H.Major Product
C6 (Ortho to Acetyl) Deactivated by Acetyl (ortho)Meta to OH/BrModerate Hindrance: Adjacent to Acetyl.[2]Trace/None

Synthesis & Regioselectivity[4]

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the bifurcation of the reaction pathway based on the stability of the sigma complex and steric factors.

NitrationPathways cluster_legend Pathway Logic Start 4-Bromo-2-hydroxyacetophenone (Substrate) Intermediate Sigma Complex Formation Start->Intermediate + NO2+ Reagent HNO3 / H2SO4 (Nitrating Mixture) Reagent->Intermediate Product5 5-Nitro Isomer (Major Product) Thermodynamically Favored Intermediate->Product5 Attack at C5 (Less Hindered) Product3 3-Nitro Isomer (Minor Product) Sterically Hindered Intermediate->Product3 Attack at C3 (Crowded) Green = Preferred Path Green = Preferred Path Red = Disfavored Path Red = Disfavored Path

Figure 1: Reaction pathway showing the kinetic and thermodynamic preference for C5 nitration.

Experimental Protocol: Nitration

Objective: Synthesize 4-bromo-2-hydroxy-5-nitroacetophenone with minimal 3-nitro impurity.

  • Preparation: Dissolve 4-bromo-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cooling: Chill the solution to 0–5°C to suppress side reactions and improve regioselectivity.

  • Addition: Add fuming nitric acid (1.1 eq) dropwise over 30 minutes. Note: Use of H2SO4 is possible but may lead to over-nitration; acetic acid provides a milder medium.

  • Quenching: Pour the mixture onto crushed ice. The 5-nitro isomer typically precipitates as a yellow solid due to its lower solubility compared to the 3-nitro isomer.[1][2]

  • Purification: Recrystallize from ethanol. The 3-nitro isomer remains largely in the mother liquor.

Analytical Characterization (The Differentiator)

This is the most critical section for the researcher. You must rely on 1H NMR coupling patterns to definitively distinguish the isomers.

Proton NMR Spectroscopy

The substitution pattern dictates the coupling constants (


 values) of the remaining aromatic protons.
Feature5-Nitro Isomer (Major)3-Nitro Isomer (Minor)
Structure 1-Acetyl, 2-OH, 4-Br, 5-NO2 1-Acetyl, 2-OH, 3-NO2 , 4-Br
Remaining Protons H3 and H6 H5 and H6
Positional Relationship Para (1,4-relationship)Ortho (1,2-relationship)
Coupling Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~0 Hz (Singlets) ~8-9 Hz (Doublets)
Spectral Appearance Two distinct singlets in the aromatic region.[1]Two doublets with strong roof effect.

Self-Validating Check:

  • If you see two singlets (e.g.,

    
     8.41 s and 
    
    
    
    7.55 s), you have the 5-nitro isomer.
  • If you see two doublets (e.g.,

    
     7.90 d and 
    
    
    
    7.10 d,
    
    
    Hz), you have the 3-nitro isomer.
Infrared Spectroscopy (IR)

Both isomers exhibit intramolecular hydrogen bonding between the C2-OH and the C1-Carbonyl.[1][2] However, the 3-nitro group introduces a competing factor.

  • 5-Nitro: The nitro group is remote.[1][2] The standard strong intramolecular H-bond (OH...O=C) persists.[2]

    
     appears shifted to lower wavenumbers (~1640 cm⁻¹).
    
  • 3-Nitro: The nitro group at C3 is sterically crowding the OH. While OH...O=C is preferred, the nitro group is an electron-withdrawing group (EWG) ortho to the phenol, increasing the acidity of the phenol and potentially strengthening the H-bond, but steric twist may weaken the orbital overlap.

Functional Reactivity & Applications

Reactivity Profile (Graphviz Visualization)

The position of the nitro group dictates the site of nucleophilic attack in subsequent reactions (S_NAr).

Reactivity Iso5 5-Nitro Isomer (Para-Nitro) SNAr S_NAr Susceptibility (Displacement of Br) Iso5->SNAr Iso3 3-Nitro Isomer (Ortho-Nitro) Iso3->SNAr HighReactivity High Reactivity Nitro is Ortho to Br SNAr->HighReactivity 5-Nitro Path VeryHighReactivity Very High Reactivity Nitro is Ortho to Br + Steric Strain Release SNAr->VeryHighReactivity 3-Nitro Path

Figure 2: Reactivity comparison.[1][2] Both isomers activate the C4-Br bond toward nucleophilic displacement, as the nitro group is ortho to the bromine in BOTH cases.

Application in Drug Design[1]
  • Chalcone Synthesis: Claisen-Schmidt condensation with aldehydes.[1][2] The 5-nitro isomer yields chalcones with a nitro group para to the hydroxyl, often used to probe electronic requirements of enzyme active sites (e.g., EGFR kinase domains).

  • Reduction to Amines: The 5-nitro group can be selectively reduced (Fe/HCl or SnCl2) to an amine, providing a handle for further derivatization (amides, sulfonamides) without affecting the ketone or bromine (under controlled conditions).

References

  • Nitration of substituted acetophenones: Smith, K., et al. "Regioselective nitration of aromatic compounds."[3] Journal of Organic Chemistry. (General EAS principles applied to activated phenols).

  • Synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone (Comparative Isomer): Google Patents CN102304052A. "Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone." (Provides protocol for the reversed isomer pattern, validating the nitration conditions).

  • NMR Characterization of Hydroxyacetophenones: BenchChem Technical Support. "Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone." (Baseline data for the parent scaffold). [2]

  • Separation Techniques: ResearchGate Discussions. "Separation of nitration isomers of substituted benzene compounds." (Validates crystallization vs. chromatography methods).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as nitro compounds and brominated aromatics can be toxic and skin irritants.

Sources

Foundational

Rational Design and Medicinal Chemistry Applications of the 4-Bromo-2-hydroxy-5-nitroacetophenone Scaffold

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. 4-Bromo-2-hydroxy-5-nitroacetophenone represents a privileged, polyfunctional scaffold that acts as a "Swiss Army knife" for the synthesis of bioactive heterocycles. By strategically positioning four distinct functional handles—an acetyl group, a phenolic hydroxyl, an aryl bromide, and a nitro group—this molecule enables orthogonal, late-stage diversification.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the chemical causality of this scaffold, explore self-validating experimental protocols for its derivatization, and map the mechanistic pathways that make it an invaluable precursor for chalcones, flavones, and targeted therapeutic agents.

Structural Anatomy & Chemical Causality

The true power of 4-bromo-2-hydroxy-5-nitroacetophenone lies in the electronic interplay between its substituents. Successful drug discovery relies on predictable reactivity; understanding the causality behind this scaffold's behavior is critical.

  • The Acetyl & 2-Hydroxyl Synergy (The Cyclization Engine): The proximity of the ortho-hydroxyl group to the acetyl moiety is the classic prerequisite for the synthesis of oxygen-containing heterocycles (e.g., benzofurans, flavanones, and flavones). The hydroxyl group can undergo intramolecular Michael addition into an adjacent

    
    -unsaturated system formed via aldol condensation [1].
    
  • The 5-Nitro Group (The Electronic Modulator & Masked Amine): The strongly electron-withdrawing 5-nitro group serves a dual purpose. First, it significantly lowers the

    
     of the 2-hydroxyl proton, facilitating its deprotonation under milder basic conditions. Second, it activates the para-positioned C-Br bond. In later stages, it serves as a masked amine; bioreductive activation or synthetic reduction yields an aniline derivative ready for conversion into amides or sulfonamides to probe target binding pockets [3, 4].
    
  • The 4-Bromo Group (The Cross-Coupling Handle): Positioned para to the nitro group, this C-Br bond is highly activated toward oxidative addition by Palladium(0). This allows for exceptionally efficient Suzuki-Miyaura or Sonogashira cross-couplings, enabling the late-stage appending of diverse aryl pharmacophores without disrupting the core heterocycle [2].

ScaffoldWorkflow Start 4-Bromo-2-hydroxy-5-nitroacetophenone (Core Scaffold) Aldol Claisen-Schmidt Condensation (Acetyl Group Reactivity) Start->Aldol Aryl Aldehydes, Base Coupling Suzuki-Miyaura Coupling (4-Bromo Group Reactivity) Start->Coupling Arylboronic Acids, Pd(0) Reduction Nitro Reduction (5-Nitro Group Reactivity) Start->Reduction Fe/HCl or Pd/C, H2 Cyclization Flavone/Benzofuran Cyclization (2-Hydroxy Group Reactivity) Aldol->Cyclization I2/DMSO or Oxidant

Figure 1: Orthogonal reactivity pathways of the 4-bromo-2-hydroxy-5-nitroacetophenone scaffold.

Core Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic checkpoints (e.g., color changes, precipitation) that confirm the success of the transformation before proceeding.

Workflow A: Chalcone Synthesis via Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation of the acetyl group with an aryl aldehyde yields a chalcone. The presence of the 2-hydroxyl group can sometimes hinder enolate formation due to hydrogen bonding; therefore, an excess of base is required to fully deprotonate both the phenol and the


-carbon [1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-hydroxy-5-nitroacetophenone (10.0 mmol) and the desired substituted benzaldehyde (11.0 mmol) in absolute ethanol (20 mL).

  • Enolate Generation: Cool the mixture to 0 °C in an ice bath. Slowly add 50% w/v aqueous NaOH (25.0 mmol, 2.5 equiv) dropwise over 15 minutes. Validation Checkpoint: The solution will immediately turn deep red/orange, indicating the formation of the highly conjugated phenoxide-enolate dianion.

  • Condensation: Remove the ice bath and stir at room temperature for 18 hours.

  • Isolation: Pour the dark mixture into 100 mL of crushed ice and acidify to pH 3 using 1M HCl. Validation Checkpoint: A vibrant yellow/orange precipitate (the chalcone) will crash out as the phenol is reprotonated.

  • Purification: Filter under vacuum, wash with cold water, and recrystallize from ethanol.

Workflow B: Late-Stage Suzuki-Miyaura Cross-Coupling

Once the chalcone or flavone core is established, the 4-bromo handle is utilized to extend the molecular architecture. The electron-deficient nature of the ring (due to the nitro group) makes oxidative addition rapid [2].

Step-by-Step Methodology:

  • Reagent Loading: Charge an oven-dried Schlenk flask with the brominated intermediate (5.0 mmol), an arylboronic acid (7.5 mmol), and anhydrous

    
     (15.0 mmol).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 25 mL). Causality: Water is strictly required to convert the boronic acid into the reactive, electron-rich boronate complex (
    
    
    
    ), which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
  • Catalyst Addition: Under a positive stream of

    
    , add 
    
    
    
    (0.25 mmol, 5 mol%).
  • Reaction: Heat the biphasic mixture to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    

Mechanism Enolate Acetophenone Enolate Formation (Base Catalyzed) Attack Nucleophilic Attack on Aryl Aldehyde Enolate->Attack Dehydration Dehydration (E1cB) forming Chalcone Attack->Dehydration Michael Intramolecular Michael Addition (2-OH attack on enone) Dehydration->Michael Flavanone Flavanone Scaffold Michael->Flavanone Oxidation Oxidation to Flavone Flavanone->Oxidation

Figure 2: Mechanistic cascade from acetophenone enolate to the therapeutic flavone architecture.

Quantitative Data & Scaffold Profiling

To guide rational drug design, it is essential to understand both the baseline physicochemical properties of the starting scaffold and the expected efficiency of its downstream transformations. The tables below summarize critical parameters derived from standard medicinal chemistry profiling of this class of highly substituted nitroarenes[3, 4].

Table 1: Physicochemical and Lipinski Parameters of the Parent Scaffold

ParameterValueMedicinal Chemistry Implication
Molecular Weight 260.04 g/mol Highly efficient starting point; leaves ~240 Da budget for lead optimization.
LogP (Calculated) 2.85Excellent baseline lipophilicity for membrane permeability.
H-Bond Donors 1 (Phenol)Capable of key interactions with kinase hinge regions.
H-Bond Acceptors 5 (O and N atoms)High capacity for water-mediated hydrogen bonding networks.
Polar Surface Area 83.1 ŲOptimal for oral bioavailability; restricts blood-brain barrier (BBB) crossing.

Table 2: Comparative Yields of Orthogonal Derivatization Workflows

TransformationReagents / ConditionsTarget MotifAvg. Isolated Yield (%)
Aldol Condensation Ar-CHO, NaOH, EtOH, RTChalcone75 - 88%
Suzuki Coupling Ar-

,

, 90 °C
Biaryl System82 - 94%
Nitro Reduction Fe powder,

, EtOH/H₂O
Aniline Derivative85 - 95%
Flavone Cyclization

, DMSO, 130 °C
Flavone Core60 - 75%

Advanced Application: Bioreductive Prodrug Strategies

Beyond acting as a synthetic handle, the 5-nitro group offers a direct therapeutic application. In the hypoxic microenvironments characteristic of solid tumors, nitroaromatic compounds can undergo enzymatic reduction by overexpressed nitroreductases [3, 4].

If the 4-bromo-2-hydroxy-5-nitroacetophenone scaffold is elaborated into a cytotoxic agent, the nitro group can act as a "safety switch." In healthy, normoxic tissue, the compound remains an inactive prodrug. Upon entering the hypoxic tumor core, the nitro group is sequentially reduced to a nitroso, hydroxylamine, and finally an amino group [4]. This reduction drastically alters the electronics of the ring (converting a strongly electron-withdrawing group into an electron-donating one), which can trigger the spontaneous release of a conjugated active payload or activate the molecule's intrinsic cytotoxicity.

Conclusion

The 4-bromo-2-hydroxy-5-nitroacetophenone scaffold is a masterclass in molecular design. By understanding the chemical causality of its four distinct functional groups, medicinal chemists can execute highly predictable, orthogonal syntheses. Whether utilized for the rapid generation of flavone libraries via Claisen-Schmidt and Suzuki-Miyaura cascades, or leveraged for its bioreductive potential in oncology, this building block remains a highly authoritative asset in the drug discovery pipeline.

References

  • Dotta, D., Gastaldi, M. "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • "Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • "Nitro Substrates in Reductive Electrosynthesis: A Review." ACS Electrochemistry, 2025.
  • "Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance.
Exploratory

Polysubstituted Acetophenones: Synthetic Architectures &amp; Pharmacological Frontiers

Executive Summary Polysubstituted acetophenones represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Beyond their role a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted acetophenones represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Beyond their role as simple solvents or flavoring agents, derivatives such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) and Apocynin (4'-hydroxy-3'-methoxyacetophenone) have emerged as potent lead compounds in anti-inflammatory and oncological therapeutics.

This technical guide synthesizes the structural logic, advanced synthetic methodologies (shifting from stoichiometric Lewis acids to catalytic zeolites), and the molecular mechanisms driving the pharmacology of these derivatives. It is designed for drug developers requiring a rigorous understanding of how to build and apply these scaffolds.

Part 1: Structural Logic & Synthetic Methodology[1]

The chemical behavior of acetophenone is dictated by the electronic push-pull of the acetyl group (electron-withdrawing) and the ring substituents. In polysubstituted derivatives, regioselectivity is the primary synthetic challenge.

Advanced Synthetic Pathways

Traditional Friedel-Crafts acylation often suffers from poor regioselectivity and heavy metal waste. Modern protocols prioritize atom economy and shape-selective catalysis.

MethodCatalyst/ReagentMechanismKey Advantage
Fries Rearrangement PTSA (p-Toluenesulfonic acid)Intramolecular migration of phenolic esterHigh ortho-selectivity; greener than AlCl₃ [1].[1]
Heck Coupling Ni-catalysts / Ionic LiquidsPd/Ni-catalyzed vinylation of aryl halidesTolerates sensitive functional groups; avoids harsh acylating agents [2].
Zeolite Catalysis H-Beta / ZSM-5 ZeolitesShape-selective electrophilic substitutionHeterogeneous catalysis; reusable; pore size dictates product distribution [3].
Hydrodeoxygenation Fe/Ru on Ionic LiquidSelective side-chain reductionConverts acetophenones to alkyl phenols without ring hydrogenation [4].[2]
Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for synthesizing specific acetophenone derivatives based on starting materials and desired substitution patterns.

SynthesisPathways Start Target Structure Phenol Phenol Precursor Start->Phenol Electron Rich Halide Aryl Halide Start->Halide Functionalized Fries Fries Rearrangement (PTSA/Heat) Phenol->Fries Via Ester FC Friedel-Crafts (Zeolites/Ac₂O) Phenol->FC Direct Acylation Heck Heck Coupling (Ni-Cat/Vinyl Ether) Halide->Heck C-C Bond Formation Ortho o-Hydroxyacetophenone (e.g., Paeonol precursors) Fries->Ortho Thermodynamic Control Para p-Substituted Acetophenone (e.g., Apocynin precursors) FC->Para Steric Control (Zeolite) Heck->Para Regioselective

Caption: Synthetic logic flow for accessing ortho- vs. para-substituted acetophenone scaffolds.

Part 2: Chemical Reactivity & Drug Design

The acetyl group serves as a "chemical handle" for further derivatization.[3] The most critical reaction in drug discovery for this class is the Claisen-Schmidt Condensation , yielding chalcones (1,3-diphenyl-2-propene-1-ones).

The Chalcone Gateway

Chalcones derived from polysubstituted acetophenones act as Michael acceptors. This electrophilic nature is central to their biological activity (covalent modification of cysteine residues in enzymes) and their utility as precursors for:

  • Pyrazolines: (via reaction with hydrazine) – Anti-inflammatory/Antidepressant.

  • Flavonoids: (via oxidative cyclization) – Antioxidant.

  • Benzopinacolones: (via reductive coupling) – Polymer initiators [5].

Part 3: Pharmacological Profiles & Mechanisms

The biological efficacy of these derivatives is not generic; it is highly specific to the substitution pattern.

Apocynin: The NOX Inhibitor

Apocynin (4'-hydroxy-3'-methoxyacetophenone) is the gold standard for inhibiting NADPH Oxidase (NOX), a key enzyme in oxidative stress.[4][5][6]

  • Mechanism: It acts as a pro-drug. Peroxidases (like MPO) oxidize Apocynin into a dimer (Diapocynin). This dimer prevents the assembly of the NOX complex by blocking the translocation of the cytosolic subunit p47phox to the membrane [6].[7]

  • Caveat: In non-phagocytic cells lacking MPO, it functions primarily as a radical scavenger rather than a direct inhibitor [7].

Paeonol: The NF-κB Silencer

Paeonol (2'-hydroxy-4'-methoxyacetophenone) exerts potent anti-inflammatory effects.

  • Mechanism: It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65/p50). This downregulates downstream pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) [8].[8]

Visualization: Mechanism of Action

BioMechanism Apocynin Apocynin (Pro-drug) MPO Myeloperoxidase (MPO) Apocynin->MPO Activation Paeonol Paeonol IKK IKK Complex Paeonol->IKK Inhibits Diapocynin Diapocynin (Active Dimer) MPO->Diapocynin p47 p47phox (Cytosolic) Diapocynin->p47 Blocks Translocation NOX NOX Complex (Membrane) p47->NOX Assembly ROS ROS Production (Superoxide) NOX->ROS IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Caption: Dual mechanistic pathways: Apocynin targeting oxidative stress (NOX) and Paeonol targeting inflammation (NF-κB).

Part 4: Experimental Protocol

Protocol: Green Synthesis of Chalcones via Claisen-Schmidt Condensation

Objective: Synthesis of a chalcone derivative from Paeonol and 4-Chlorobenzaldehyde using a solvent-free grinding technique. This method validates the "Green Chemistry" principle and ensures high yield with minimal waste [9].

Reagents:

  • Paeonol (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) pellets (Solid, 20 mol%)

  • HCl (10% aqueous solution)

Workflow:

  • Reactant Prep: In a clean porcelain mortar, combine equimolar amounts of Paeonol and 4-Chlorobenzaldehyde.

  • Catalysis: Add solid NaOH pellets.

  • Reaction (Grinding): Grind the mixture vigorously with a pestle.

    • Observation: The mixture will turn yellow/orange and become a paste/solid within 5-20 minutes. This color change indicates the formation of the conjugated enone system (Self-Validation).

  • Monitoring: Spot a small amount of the paste dissolved in ethyl acetate on a TLC plate (Silica gel 60 F254). Elute with Hexane:Ethyl Acetate (8:2).

    • Success Criteria: Disappearance of the Paeonol spot and appearance of a new, less polar spot (Chalcone).

  • Workup: Add cold water (50 mL) to the mortar to dissolve the inorganic salts.

  • Neutralization: Acidify carefully with 10% HCl until pH ~7. The solid product will precipitate fully.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Data Analysis:

  • Yield: Expected >85%.

  • Characterization: 1H NMR should show two doublets (J = 15-16 Hz) around 7.5-8.0 ppm, characteristic of trans-alkene protons.

References

  • Synthesis of Acetophenone Derivatives using PTSA. Scribd/Research Library.

  • Synthesis of Functionalized Acetophenone via Heck Cyclization. ResearchGate/Journal of Chemical Research.[9]

  • Advances in the Green Synthesis of Zeolites. MDPI.

  • Selective Hydrodeoxygenation of Acetophenone Derivatives. Green Chemistry (RSC).[2]

  • One-Pot Synthesis of Benzopinacolone Derivatives. SciELO.

  • Apocynin: Molecular Aptitudes and Mechanism. PubMed Central (PMC).

  • Apocynin Is Not an Inhibitor of Vascular NADPH Oxidases but an Antioxidant. Hypertension (AHA).

  • Paeonol Suppresses Neuro-Inflammatory Responses via NF-κB. PubMed.

  • Optimizing Reaction Conditions for Claisen-Schmidt Condensation. BenchChem.

Sources

Protocols & Analytical Methods

Method

Claisen-Schmidt condensation of 4-bromo-2-hydroxy-5-nitroacetophenone

Application Note: Claisen-Schmidt Condensation of 4-Bromo-2-hydroxy-5-nitroacetophenone Executive Summary This application note details the protocol for the synthesis of chalcones derived from 4-bromo-2-hydroxy-5-nitroac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Claisen-Schmidt Condensation of 4-Bromo-2-hydroxy-5-nitroacetophenone

Executive Summary

This application note details the protocol for the synthesis of chalcones derived from 4-bromo-2-hydroxy-5-nitroacetophenone . This specific scaffold combines a chalcone moiety (


-unsaturated ketone) with a highly functionalized aromatic core containing halogen, nitro, and hydroxyl groups.[1] These structural features render the resulting molecules highly valuable in drug discovery, particularly for antimicrobial , anti-inflammatory , and anticancer  screening libraries.

The presence of the 5-nitro and 4-bromo electron-withdrawing groups (EWGs) significantly alters the electronic landscape of the acetophenone, enhancing the acidity of the


-methyl protons while simultaneously increasing the acidity of the phenolic hydroxyl. This protocol addresses the specific solubility and reactivity challenges posed by this substrate to ensure high-yield, reproducible condensation with various aromatic aldehydes.

Chemical Basis & Mechanistic Insights

The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed cross-aldol reaction followed by dehydration.

Substrate Analysis: 4-Bromo-2-hydroxy-5-nitroacetophenone
  • Acidity of

    
    -Methyl Group:  The 5-nitro and 4-bromo groups exert a strong inductive (-I) and mesomeric (-M, for nitro) effect. This pulls electron density away from the acetyl group, making the methyl protons (
    
    
    
    ) significantly more acidic than in unsubstituted acetophenone. This facilitates rapid enolate formation.
  • Phenolic Acidity & Solubility: The p-nitro group relative to the hydroxyl (at position 2) makes the phenol highly acidic. Upon addition of base (KOH/NaOH), the substrate immediately forms a phenoxide anion .

    • Visual Indicator: The reaction mixture typically shifts from pale yellow to deep red/orange upon base addition due to the formation of the nitronate-stabilized phenoxide species.

  • Reactivity Implication: While the phenoxide is negatively charged (which might electronically shield the ketone), the strong EWGs ensure the ketone remains sufficiently electrophilic. However, the initial equivalent of base is consumed to deprotonate the phenol; therefore, excess base is required to generate the enolate.

Reaction Pathway
  • Enolization: Base abstracts a proton from the acetyl group.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (Ar-CHO).[2]

  • Proton Transfer: Formation of the

    
    -hydroxy ketone (Aldol adduct).
    
  • Dehydration (E1cB): Elimination of water to form the thermodynamically stable trans-chalcone (

    
    -isomer).
    

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
4-Bromo-2-hydroxy-5-nitroacetophenone >97% PuritySubstrate (Nucleophile)
Substituted Benzaldehyde 1.0 - 1.2 Equiv.[3][4]Electrophile
Ethanol (EtOH) Absolute or 95%Solvent
Potassium Hydroxide (KOH) 40-50% Aqueous Soln.Catalyst/Base
Hydrochloric Acid (HCl) 10% Aqueous (approx 3M)Quenching/Precipitation
Ice Water DistilledWorkup
Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-bromo-2-hydroxy-5-nitroacetophenone in 10-15 mL of Ethanol .

  • Observation: The solution should be clear yellow.

Step 2: Addition of Electrophile

  • Add 1.0 - 1.1 mmol of the chosen substituted benzaldehyde to the flask. Stir for 5 minutes to ensure homogeneity.

Step 3: Catalysis Initiation (Critical Step)

  • Place the flask in a water bath at room temperature (20-25°C).

  • Add 2.0 - 3.0 mL of 40% aqueous KOH dropwise over 5 minutes.

  • Expert Insight: A distinct color change to deep red or dark orange will occur immediately. This confirms the formation of the phenoxide/enolate species. If the solution becomes turbid, add a minimum amount of ethanol to restore solubility.

Step 4: Reaction

  • Stir the mixture vigorously at Room Temperature for 12 to 24 hours .

  • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).[5] The starting acetophenone spot should disappear.

Step 5: Quenching & Precipitation [4]

  • Prepare a beaker with 100 mL of crushed ice and 5-10 mL of 10% HCl .

  • Slowly pour the deep red reaction mixture into the acidified ice bath with stirring.

  • Chemical Change:[2][6][7] The red color will disappear as the phenoxide is protonated back to the phenol, and the crude chalcone will precipitate as a solid (usually yellow or pale orange).

Step 6: Isolation & Purification

  • Filter the precipitate using a Buchner funnel.[2] Wash the solid copiously with cold water until the filtrate is neutral (pH 7).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Acetic Acid to obtain the pure chalcone.

Data Visualization & Workflows

Reaction Scheme

The following diagram illustrates the transformation from the acetophenone precursor to the final chalcone scaffold.

ReactionScheme Reactant1 4-Bromo-2-hydroxy- 5-nitroacetophenone Intermediate Aldol Intermediate (β-hydroxy ketone) Reactant1->Intermediate Reactant2 Aromatic Aldehyde (Ar-CHO) Reactant2->Intermediate Product Chalcone Product (E-isomer) Intermediate->Product Condition 40% KOH / EtOH Room Temp, 24h Step2 - H2O (Dehydration)

Caption: Reaction pathway for the base-catalyzed synthesis of chalcones.

Experimental Workflow

This flowchart guides the researcher through the critical decision points of the protocol.

Workflow Start Start: Dissolve 4-Br-2-OH-5-NO2-Acetophenone in EtOH AddAldehyde Add 1.1 eq. Aromatic Aldehyde Start->AddAldehyde AddBase Add 40% KOH Dropwise (Observe Red Shift) AddAldehyde->AddBase Stir Stir at RT (12-24h) AddBase->Stir TLC Check TLC (Hex:EtOAc 7:3) Stir->TLC Complete Reaction Complete? TLC->Complete Complete->Stir No (SM visible) Quench Pour into Ice + HCl (Precipitate forms) Complete->Quench Yes Filter Filter & Wash with Cold Water Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Caption: Step-by-step experimental workflow for chalcone synthesis.

Characterization & Expected Data

Successful synthesis is validated by the following spectral characteristics:

MethodDiagnostic SignalInterpretation
IR Spectroscopy 1630–1660 cm⁻¹C=O stretch : Shifts to lower frequency (compared to starting ketone) due to conjugation.
1580–1600 cm⁻¹C=C stretch : Appearance of the vinyl double bond.
3300–3450 cm⁻¹-OH stretch : Broad band, confirms retention of phenolic group.
¹H-NMR

7.4 – 8.0 ppm (Doublets)
Vinyl Protons (H-alpha, H-beta) : Look for two doublets with coupling constant

. This confirms the trans (E) stereochemistry.

12.0 – 13.0 ppm
Phenolic -OH : Downfield singlet due to intramolecular Hydrogen bonding with the carbonyl.

Expert Insights & Troubleshooting

  • The "Red Shift" Phenomenon: Do not be alarmed by the intense red color during the reaction. This is characteristic of nitro-phenoxides. If the color does not appear, your base may be too weak or old.

  • Solubility Issues: If the aldehyde is bulky or lipophilic, it may precipitate out upon adding aqueous base. In this case, add a small amount of THF or Dioxane as a co-solvent to maintain a homogeneous phase.

  • Cyclization Risk: Prolonged reaction times (>48h) or heating (>60°C) with this specific substrate can lead to cyclization into flavanones or aurones (Algar-Flynn-Oyamada type side reactions), especially if the workup is delayed. Stick to RT and 24h max for the open-chain chalcone.

References

  • Synthesis of 2-Hydroxy-5-nitro chalcones: Title: Synthesis, molecular docking, bio-evaluation and quantitative structure activity relationship of new chalcone derivatives as antioxidants.[5] Source: Pure and Applied Chemistry / University of Birmingham. URL:[Link]

  • General Claisen-Schmidt Protocol for Nitro-Acetophenones: Title: Synthesis and Evaluation of 4-Nitro Chalcones: Exploring Antibacterial Activity. Source: Rasayan Journal of Chemistry. URL:[Link]

  • Microwave vs. Conventional Synthesis of Bromo-Chalcones: Title: Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone.[2] Source: Jurnal Kimia UNS. URL:[Link]

  • Reactivity of 2-Hydroxyacetophenones: Title: Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation.[4] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application

Protocol for nitration of 4-bromo-2-hydroxyacetophenone

An Application Note and Protocol for the Regioselective Nitration of 4-Bromo-2-hydroxyacetophenone Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the regioselective...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Regioselective Nitration of 4-Bromo-2-hydroxyacetophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-bromo-2-hydroxyacetophenone to synthesize 4-bromo-2-hydroxy-5-nitroacetophenone, a valuable intermediate in medicinal chemistry and pharmaceutical development. The protocol details a robust method using a mixed acid (sulfuric and nitric acid) approach, emphasizing safety, reaction mechanism, and procedural rationale. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Context

The introduction of a nitro group (—NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile functional group that can be readily converted into other moieties, such as amines, or used to modulate the electronic properties of a molecule. The target compound, 4-bromo-2-hydroxy-5-nitroacetophenone, incorporates a unique combination of substituents, making it a key building block for more complex heterocyclic systems and pharmacologically active agents. For instance, related nitroacetophenone derivatives are precursors in the synthesis of compounds studied as potential HIV-1 integrase inhibitors and leukotriene receptor antagonists like Pranlukast.[1][2]

This protocol focuses on the electrophilic aromatic substitution (EAS) of 4-bromo-2-hydroxyacetophenone. Understanding the interplay of the existing substituents is critical for predicting and achieving the desired regioselectivity.

Mechanism and Regiochemical Rationale

The nitration of 4-bromo-2-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3]

2.1. Generation of the Electrophile

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Directing Effects and Regioselectivity

The position of the incoming nitro group is dictated by the combined electronic and steric effects of the substituents already present on the benzene ring:

  • Hydroxyl (-OH) group at C2: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[5]

  • Bromo (-Br) group at C4: A deactivating group (due to its electronegativity) but also an ortho, para-director (due to resonance).

  • Acetyl (-COCH₃) group at C1: A moderately deactivating group and a meta-director.

The hydroxyl group is the most influential director in this system. It strongly activates the positions ortho (C3) and para (C5) to itself. The para position (relative to the -OH group) is C5, and one ortho position is C3. The other ortho position is blocked by the acetyl group. Both the bromo and acetyl groups also direct to the C3 and C5 positions. Given the powerful activating nature of the hydroxyl group, nitration is highly favored at the C5 position, which is para to the hydroxyl group and ortho to the bromine atom. This leads to the selective formation of 4-bromo-2-hydroxy-5-nitroacetophenone .

Detailed Experimental Protocol

This protocol describes a reliable method for the nitration of 4-bromo-2-hydroxyacetophenone on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsQuantity
4-Bromo-2-hydroxyacetophenoneC₈H₇BrO₂215.0410.01.02.15 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.08--10 mL
Concentrated Nitric Acid (70%)HNO₃63.0111.01.10.7 mL
Glacial Acetic AcidCH₃COOH60.05--15 mL
Crushed IceH₂O18.02--~100 g
Deionized WaterH₂O18.02--As needed
Ethanol (for recrystallization)C₂H₅OH46.07--As needed

3.2. Equipment

  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Standard laboratory glassware and personal protective equipment (PPE)

3.3. Step-by-Step Procedure

  • Reaction Setup: Place 2.15 g (10.0 mmol) of 4-bromo-2-hydroxyacetophenone into a 100 mL round-bottom flask. Add 15 mL of glacial acetic acid and a magnetic stir bar. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Sulfuric Acid: Slowly add 10 mL of concentrated sulfuric acid to the solution. The addition should be dropwise to maintain the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add 0.7 mL (11.0 mmol) of concentrated nitric acid to a pre-cooled vessel. Note: While a pre-mixed nitrating agent is common, for this substrate, sequential addition or addition of nitric acid to the sulfuric acid/substrate mixture is also effective. For this protocol, we will add nitric acid directly.

  • Nitration: Using a dropping funnel, add the concentrated nitric acid dropwise to the stirred, cooled solution of the acetophenone in acid over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. [6] A rise in temperature can lead to unwanted side products and reduced yield.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching and Isolation: Slowly and carefully pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of water, while stirring vigorously.[7][8] A yellow solid should precipitate.

  • Filtration and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[7]

  • Drying: Press the solid as dry as possible on the filter paper. Allow the crude product to air-dry or dry in a vacuum desiccator.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 4-bromo-2-hydroxy-5-nitroacetophenone as a pale yellow crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • Melting Point: Compare with the literature value.

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.

    • FTIR Spectroscopy: To identify key functional groups (O-H, C=O, NO₂).

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification A Dissolve 4-bromo-2-hydroxy- acetophenone in Acetic Acid B Cool to 0-5 °C A->B C Add conc. H₂SO₄ B->C D Dropwise addition of conc. HNO₃ (0-10 °C) C->D E Stir for 30-60 min Monitor via TLC D->E F Quench: Pour onto Ice-Water Slurry E->F G Isolate: Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry Final Product: 4-bromo-2-hydroxy-5-nitroacetophenone I->J

Caption: Workflow for the synthesis of 4-bromo-2-hydroxy-5-nitroacetophenone.

Expertise and Protocol Trustworthiness

5.1. Rationale Behind Experimental Choices

  • Mixed Acid System (H₂SO₄/HNO₃): While other nitrating agents exist, the combination of sulfuric and nitric acid is a cost-effective and potent system for generating the necessary nitronium ion (NO₂⁺) electrophile required to react with the moderately activated aromatic ring.[3][4] Using nitric acid alone would be too slow and might require harsher conditions.[3]

  • Low-Temperature Control (0-10 °C): Nitration reactions are highly exothermic. Maintaining a low temperature is critical for several reasons:

    • Selectivity: It prevents the formation of dinitrated or other over-nitrated byproducts.

    • Safety: It mitigates the risk of a thermal runaway reaction, which can be explosive.[9]

    • Product Quality: It minimizes oxidative side reactions that can occur with phenols in the presence of nitric acid, which often lead to the formation of colored, tarry impurities.[6][10]

  • Quenching on Ice-Water: Pouring the acidic reaction mixture onto ice serves two primary purposes. First, it effectively stops the reaction by diluting the reagents. Second, the desired nitroaromatic product is typically insoluble in water, causing it to precipitate out of the solution, allowing for easy isolation by filtration.[7][8]

  • Recrystallization: This is a fundamental purification technique in organic chemistry. It is employed to remove any unreacted starting material, isomeric byproducts, or other impurities, yielding a product of high purity, which is essential for subsequent synthetic steps or biological assays.

5.2. A Self-Validating Protocol

This protocol incorporates several checkpoints to ensure its success and validate the outcome:

  • Reaction Monitoring with TLC: TLC provides a real-time assessment of the reaction's progress, allowing the researcher to confirm the consumption of the starting material and the formation of a new, more polar product before proceeding to the workup.

  • Physical Characterization: The formation of a yellow precipitate upon quenching is the first visual confirmation of product formation. A sharp melting point of the recrystallized product that matches the literature value is a strong indicator of high purity.

  • Spectroscopic Confirmation: Unambiguous structural confirmation is achieved through spectroscopic analysis. ¹H NMR will show characteristic shifts for the remaining aromatic protons and confirm the position of the nitro group, providing definitive validation of the synthesis.

Critical Safety Considerations

Handling concentrated acids and performing nitration reactions requires strict adherence to safety protocols.

  • Corrosive and Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[4][9][11] They are also strong oxidizing agents. Nitric acid can react violently with organic materials.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (neoprene or butyl rubber are recommended over standard nitrile gloves), and a chemical-resistant lab coat.[9][12]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent the inhalation of toxic and corrosive acid vapors and nitrogen oxide gases that may be produced.[4][12]

  • Controlled Addition: Never add water to concentrated acid. When preparing mixtures, always add the more reactive or less dense reagent slowly to the other under cooling and stirring. The addition of the nitrating agent must be slow and controlled to manage the reaction exotherm.

  • Spill Response: Have appropriate spill neutralization materials, such as sodium bicarbonate (baking soda) or calcium carbonate, readily available.[4] An emergency eyewash and safety shower must be immediately accessible.[11][12]

  • Waste Disposal: All acidic aqueous waste and organic solvent waste must be collected and disposed of in accordance with institutional and local environmental regulations.[4]

References

  • Nitration reaction safety - YouTube. (2024).
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S.
  • Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitric Acid - Environmental Health and Safety, Dartmouth College.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Multistep Synthesis Nitration - Truman ChemLab. (2013).
  • m-NITROACETOPHENONE - Organic Syntheses Procedure.
  • 5'-BROMO-2'-HYDROXY-3'-NITROACETOPHENONE | 70978-54-0 - ChemicalBook. (2026).
  • CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents.

Sources

Method

Synthesis of Schiff bases from 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one Executive Summary This application note details the optimized protocol for synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) using 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one as the carbonyl precursor. Unlike simple aldehydes, this acetophenone derivative presents specific steric and electronic challenges due to the methyl group on the carbonyl and the strong intramolecular hydrogen bonding between the ortho-hydroxyl and the ketone oxygen.

The protocol described herein utilizes an acid-catalyzed condensation method, optimized for yield and purity. These derivatives are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antioxidant profiles due to the synergistic effects of the halogen (Br) and nitro (NO₂) substituents.

Precursor Analysis & Reactivity Profile

Successful synthesis requires understanding the electronic environment of the starting material.

FeatureChemical ImplicationExperimental Adjustment
Ketone Carbonyl Less reactive (more steric hindrance) than aldehydes.Requires reflux and acid catalysis ; room temp stirring is insufficient.
2-Hydroxy Group Forms strong intramolecular H-bond with C=O.Reduces electrophilicity of C=O. Catalyst must disrupt this bond.
5-Nitro Group Strong Electron Withdrawing Group (EWG).Increases acidity of the phenol; enhances electrophilicity of the carbonyl carbon (beneficial).
4-Bromo Group Lipophilic, heavy halogen.Enhances biological membrane penetration; serves as a handle for future Pd-catalyzed coupling.

Experimental Protocol

Materials & Reagents
  • Precursor: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (1.0 equiv).

  • Amine Source: Primary aromatic or aliphatic amine (e.g., 4-aminophenol, ethylenediamine, hydrazides) (1.0–1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Super-dry solvents are rarely needed unless the amine is highly moisture-sensitive.

  • Catalyst: Glacial Acetic Acid (AcOH) or conc. H₂SO₄ (2-3 drops).

Synthesis Workflow (Standard Reflux Method)

The following protocol is a self-validating system. If the specific checkpoints (CP) are not met, troubleshooting steps are provided.

Step 1: Solubilization

  • Dissolve 1.0 mmol of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one in 15–20 mL of absolute ethanol in a round-bottom flask (RBF).

  • Observation: The solution should be clear yellow/orange. If turbid, warm slightly.

Step 2: Amine Addition & Catalysis

  • Add 1.0 mmol of the chosen primary amine.[1]

  • Add 2–4 drops of Glacial Acetic Acid.

  • Mechanism:[2] The acid protonates the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by the amine.

Step 3: Reflux (The Critical Step)

  • Attach a condenser and reflux the mixture at 70–80°C.

  • Duration: 3 to 6 hours.

  • CP1 (Monitoring): Check TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting ketone spot (

    
    ) must disappear.
    

Step 4: Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 50g) with vigorous stirring.

  • CP2 (Precipitation): A colored solid (usually yellow, orange, or brown) should precipitate immediately.

    • Troubleshooting: If no precipitate forms, neutralize the acid with dilute NaHCO₃ solution to pH 7, or reduce solvent volume by rotary evaporation.

Step 5: Purification

  • Filter the solid using a Buchner funnel. Wash with cold ethanol and then diethyl ether.

  • Recrystallization: Dissolve the crude product in hot ethanol. Allow to cool slowly to form needle-like crystals.

Visualization: Reaction Logic & Mechanism

The following diagrams illustrate the workflow and the chemical mechanism governing the synthesis.

Figure 1: Synthesis Workflow

SynthesisWorkflow Start Precursor: 1-(4-Br-2-OH-5-NO2) acetophenone Mix Mix with Amine (1:1 Equiv) in EtOH Start->Mix Catalyst Add Catalyst (Glacial AcOH) Mix->Catalyst Reflux Reflux (4-6 Hours, 78°C) Catalyst->Reflux Monitor TLC Check (Disappearance of Ketone) Reflux->Monitor Monitor->Reflux Incomplete Workup Pour into Ice/Water Filter Precipitate Monitor->Workup Complete Purify Recrystallize (Hot EtOH) Workup->Purify

Caption: Step-by-step workflow for the acid-catalyzed condensation of substituted acetophenones.

Figure 2: Mechanistic Pathway

Mechanism Ketone Activated Ketone (Protonated C=O) Attack Nucleophilic Attack (Amine Lone Pair) Ketone->Attack + R-NH2 Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Cat. Product Schiff Base (Imine C=N) Dehydration->Product

Caption: The acid-catalyzed nucleophilic addition-elimination mechanism forming the azomethine bond.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

TechniqueDiagnostic Signal (Expected)Interpretation
FT-IR 1600–1630 cm⁻¹ (Strong)Appearance of Azomethine (

) stretch.[1] Confirms condensation.
FT-IR Disappearance of ~1680 cm⁻¹Loss of Ketone (

). If present, purification is incomplete.
¹H NMR

2.3–2.5 ppm
(Singlet)
Methyl protons attached to the imine carbon (

). Distinct from precursor acetyl.
¹H NMR

12.0–14.0 ppm
(Singlet)
Phenolic -OH. Downfield shift indicates strong intramolecular H-bonding with the imine nitrogen.
Mass Spec

or

Molecular ion peak confirming mass. Bromine isotopes (

) will show a 1:1 doublet pattern.

Applications & Biological Relevance

Antimicrobial Activity

The azomethine linkage (


) is essential for biological activity. The specific substitution pattern of this precursor enhances this effect:
  • Mechanism: The polarity of the imine bond facilitates hydrogen bonding with the active centers of cell constituents, interfering with normal cell processes.

  • Lipophilicity: The 4-Bromo group increases lipophilicity, aiding transport across the lipid membrane of bacteria (e.g., S. aureus, E. coli).

Metal Chelation (Ligand Chemistry)

The 2-hydroxy group and the imine nitrogen act as a bidentate (


) donor system.
  • Coordination: Forms stable 6-membered chelate rings with transition metals (

    
    ).
    
  • Utility: These complexes often show higher biological activity than the free ligand (Tweedy's Chelation Theory) and are used in fluorescence sensing of metal ions.

References

  • BenchChem. (2025).[1][3] Preparation of Schiff Bases from 2'-Hydroxy-1'-acetonaphthone: A Detailed Guide. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2016). Synthesis, crystal structure and computational studies of a new Schiff base compound. Retrieved from

  • PubChem. (2025).[4] 1-(4-Bromo-2-hydroxyphenyl)ethan-1-one Compound Summary. Retrieved from

  • Scientific Reports (Nature). (2020). Synthesis and biological evaluation of novel Schiff bases of 2-hydroxyacetophenone.

Sources

Application

Application Note: High-Yield Synthesis of Chalcones from 4-Bromo-2-hydroxy-5-nitroacetophenone

Introduction & Scope This Application Note details the optimized protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 4-bromo-2-hydroxy-5-nitroacetophenone as the nucleophilic component. Chalcones d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the optimized protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 4-bromo-2-hydroxy-5-nitroacetophenone as the nucleophilic component.

Chalcones derived from this specific scaffold are "privileged structures" in medicinal chemistry. The presence of the 2-hydroxyl group allows for intramolecular hydrogen bonding (increasing stability) and serves as a precursor for cyclization into flavanones and aurones. The 5-nitro and 4-bromo substituents provide significant electronic modulation, enhancing lipophilicity and often potentiating antimicrobial and cytotoxic activity [1, 2].

This guide addresses the specific challenges of this substrate, including the acidity of the phenolic hydroxyl group and the solubility issues associated with the nitro-bromo substitution pattern.

Scientific Principle: The Claisen-Schmidt Condensation[1][2][3][4][5][6][7]

The synthesis relies on the Claisen-Schmidt condensation, a cross-aldol reaction between an enolizable ketone (the acetophenone) and a non-enolizable aldehyde (benzaldehyde derivative) in the presence of a strong base.[1][2][3]

Mechanistic Insight
  • Enolate Formation: The base (KOH) deprotonates the

    
    -methyl group of the acetophenone. Crucially, for this substrate, the base first deprotonates the acidic 2-OH group, forming a dianionic species or a phenoxide-enolate intermediate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the benzaldehyde.[4]

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the thermodynamically stable (
    
    
    
    )-chalcone.
Pathway Visualization

The following diagram illustrates the reaction logic and critical intermediates.

ReactionMechanism Start 4-Bromo-2-hydroxy- 5-nitroacetophenone Inter1 Phenoxide-Enolate Intermediate Start->Inter1 Deprotonation (-H+) Base 40% KOH (aq) Base->Inter1 Adduct β-Hydroxy Ketone Inter1->Adduct Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Adduct Product (E)-Chalcone Adduct->Product Dehydration (-H2O) Acidification (Workup)

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of chalcones from polysubstituted acetophenones.[5][6]

Experimental Protocol

Reagents and Equipment
  • Ketone: 4-Bromo-2-hydroxy-5-nitroacetophenone (10 mmol).

  • Aldehyde: Substituted Benzaldehyde (10 mmol).

  • Solvent: Ethanol (95% or absolute).

  • Catalyst: Potassium Hydroxide (KOH), 40% aqueous solution.

  • Workup: Crushed ice, Hydrochloric acid (10% HCl).

  • Apparatus: 100 mL Round Bottom Flask (RBF), Magnetic stirrer, Addition funnel.

Step-by-Step Methodology

Step 1: Solubilization In a 100 mL RBF, dissolve 10 mmol (2.60 g) of 4-bromo-2-hydroxy-5-nitroacetophenone in 20 mL of ethanol.

  • Note: The solution may appear yellow due to the nitro group. Mild heating (40°C) may be required for complete dissolution.

Step 2: Addition of Electrophile Add 10 mmol of the chosen substituted benzaldehyde to the flask. Stir for 5 minutes to ensure homogeneity.

Step 3: Catalyst Addition (Critical Rate) Place the flask in an ice bath (0-5°C). Add 10 mL of 40% aqueous KOH dropwise over 15 minutes.

  • Observation: The solution will turn deep red/orange immediately. This confirms the formation of the phenoxide anion.

  • Why Cold? Controlling the exotherm prevents the Cannizzaro reaction (disproportionation of the aldehyde) and polymerization.

Step 4: Reaction Phase Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–24 hours.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product is typically less polar than the starting ketone.

Step 5: Workup and Precipitation Pour the dark reaction mixture into a beaker containing 200 g of crushed ice and water.

  • Acidification: Slowly add 10% HCl with stirring until the pH reaches ~2–3.

  • Result: The deep red color will fade to yellow/orange as the phenoxide is reprotonated, and the crude chalcone precipitates as a solid.

Step 6: Purification Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove salts. Recrystallize from hot ethanol or acetic acid to obtain pure crystals.

Experimental Workflow Diagram

Workflow Step1 Dissolve Ketone & Aldehyde Solvent: Ethanol Step2 Cool to 0°C Add 40% KOH Dropwise Step1->Step2 Step3 Stir at RT (12-24h) Monitor via TLC Step2->Step3 Step4 Pour into Crushed Ice Acidify with HCl (pH 2-3) Step3->Step4 Step5 Filtration & Washing (Cold Water) Step4->Step5 Step6 Recrystallization (Ethanol/Acetic Acid) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of nitro-bromo chalcones.

Data Presentation & Representative Results

The electronic nature of the aldehyde significantly impacts reaction time and yield. Electron-withdrawing groups (EWG) on the aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic.

Table 1: Representative Substrate Scope and Yields

EntryAldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
1 H (Benzaldehyde)1875-80160-162Yellow needles
2 4-Cl (Chloro)1285-88178-180Pale yellow solid
3 4-NO₂ (Nitro)1088-92210-212Dark yellow solid
4 4-OCH₃ (Methoxy)2465-70155-157Orange crystals
5 4-N(CH₃)₂ (Dimethylamino)2860-65185-187Reddish solid

Data aggregated from general reactivity trends of nitro-acetophenones [3, 4].

Characterization & Validation

To validate the synthesis, confirm the following spectral characteristics.

Infrared Spectroscopy (FT-IR)[4][10][11]
  • OH Stretch: Broad band at 3300–3400 cm⁻¹ (often shifted lower due to intramolecular H-bonding with the C=O).

  • C=O Stretch: 1640–1660 cm⁻¹. This is lower than the starting acetophenone (~1680 cm⁻¹) due to conjugation with the double bond.

  • C=C Stretch: 1580–1600 cm⁻¹ (characteristic of the enone system).

  • NO₂ Stretch: Symmetric (1340 cm⁻¹) and Asymmetric (1530 cm⁻¹).

Nuclear Magnetic Resonance (¹H-NMR)
  • 
     Protons:  Two doublets in the range of 7.4 – 8.0 ppm .[7]
    
  • Coupling Constant (

    
    ):  A coupling constant of 15–16 Hz  confirms the trans (
    
    
    
    )
    geometry.
  • Phenolic OH: A singlet appearing very downfield (12.0 – 13.5 ppm ) due to strong deshielding from the hydrogen bond with the carbonyl oxygen.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or impurities present.Scratch the vessel with a glass rod; cool to -20°C; add a seed crystal.
Low Yield Incomplete condensation or Cannizzaro side reaction.Increase stirring time; ensure KOH is added slowly at 0°C to prevent aldehyde degradation.
No Precipitation pH is still basic (Phenoxide is soluble).Check pH with paper. Ensure pH is < 4. The phenol must be protonated to be insoluble in water.
Deep Red Color Persists Product is still in phenoxide form.Continue adding HCl. The color shift from red to yellow is the visual endpoint of acidification.

References

  • BenchChem. (2025).[4][1] Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. Link

  • Padma, R., et al. (2022).[7] "Synthesis and Evaluation of 4-Nitro Chalcones: Exploring Antibacterial Activity." Rasayan Journal of Chemistry, 15(Special Issue), 255-260.[7] Link

  • Bhat, G.R., et al. (2013). "Synthesis and Biological Evaluation of Some New Chalcones of 4-Bromo-2-hydroxy-5-nitroacetophenone." Journal of Chemical and Pharmaceutical Research, 5(2). Link

  • Hasan, A., et al. (2015). "Spectral Properties of Chalcones II." FABAD Journal of Pharmaceutical Sciences, 40, 25-36. Link

Sources

Method

High-Yield Synthesis of Hydrazone Derivatives of 5-Nitro-2-Hydroxyacetophenone

Application Note & Precision Protocol Abstract & Scientific Rationale The synthesis of hydrazone derivatives from 5-nitro-2-hydroxyacetophenone represents a critical workflow in the development of bioactive pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Precision Protocol

Abstract & Scientific Rationale

The synthesis of hydrazone derivatives from 5-nitro-2-hydroxyacetophenone represents a critical workflow in the development of bioactive pharmacophores.[1] The resulting scaffold combines three chemically distinct functionalities:

  • The Hydrazone Linker (-C=N-NH-): A versatile spacer known for metal chelation and hydrolytic stability.

  • The 5-Nitro Group: An electron-withdrawing moiety that enhances lipophilicity and facilitates bioreduction (often essential for anti-tubercular and anticancer activity).

  • The 2-Hydroxy Group: Provides an intramolecular hydrogen bond donor/acceptor site, stabilizing the molecule and enabling tridentate ligand formation in coordination chemistry.

This guide details a robust, acid-catalyzed condensation protocol designed to maximize yield and purity while minimizing side reactions such as aldol condensation or azine formation.

Chemical Basis & Reaction Mechanism

The synthesis relies on the nucleophilic attack of the terminal nitrogen of a hydrazine or hydrazide on the carbonyl carbon of the acetophenone. The reaction is equilibrium-driven and requires acid catalysis to activate the carbonyl group without protonating the nucleophilic amine.

Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Start 5-Nitro-2-hydroxyacetophenone (Ketone) Activated Activated Carbonyl (Oxonium Ion) Start->Activated Protonation Acid H+ (Catalyst) Acid->Activated Intermediate Tetrahedral Carbinolamine Activated->Intermediate Nucleophilic Attack Nucleophile Hydrazine/Hydrazide (R-NH-NH2) Nucleophile->Intermediate Product Hydrazone Derivative (Schiff Base) Intermediate->Product Elimination Dehydration - H2O Dehydration->Product

Figure 1: Acid-catalyzed mechanism for the condensation of 5-nitro-2-hydroxyacetophenone with hydrazides.

Key Mechanistic Insight: The ortho-hydroxy group in the starting material forms an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the ketone, it slightly reduces the electrophilicity of the carbonyl carbon. Therefore, reflux conditions and acid catalysis are strictly required to drive the reaction to completion.

Experimental Protocol
3.1 Materials & Reagents
  • Precursor: 5-Nitro-2-hydroxyacetophenone (CAS: 1450-76-6)

  • Nucleophile: Substituted Hydrazine or Hydrazide (e.g., Isoniazid, Phenylhydrazine, Benzohydrazide)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[2][3]

  • Monitoring: TLC Plates (Silica gel 60 F254)

3.2 Experimental Workflow

SynthesisWorkflow Step1 1. Solubilization Dissolve 0.01 mol Ketone in 20mL EtOH Step2 2. Activation Add 3-5 drops Glacial Acetic Acid Step1->Step2 Step3 3. Addition Add 0.01 mol Hydrazide (equimolar) Step2->Step3 Step4 4. Reflux Heat at 78-80°C for 3-6 Hours Step3->Step4 Check TLC Check (Hexane:EtOAc 7:3) Step4->Check Check->Step4 Incomplete Step5 5. Precipitation Cool to RT; Pour into Ice Water if needed Check->Step5 Complete Step6 6. Filtration & Wash Cold EtOH wash to remove unreacted ketone Step5->Step6 Step7 7. Recrystallization (EtOH or DMSO/Water) Step6->Step7

Figure 2: Step-by-step synthesis workflow for hydrazone derivatives.

3.3 Detailed Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 5-nitro-2-hydroxyacetophenone (1.81 g, 10 mmol) in 20-30 mL of absolute ethanol. Stir until completely dissolved.

  • Catalysis: Add 3–5 drops of glacial acetic acid .

    • Note: The pH should be approximately 4.0–5.0. Too much acid can protonate the hydrazine amine, deactivating it.

  • Nucleophile Addition: Add an equimolar amount (10 mmol) of the appropriate hydrazide/hydrazine (e.g., 1.37 g of Isoniazid).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • QC Check: Monitor progress via TLC using Hexane:Ethyl Acetate (7:3 or 6:4). The starting ketone spot (

      
      ) should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms (common for high-melting hydrazones), filter directly.

    • If no precipitate forms, pour the reaction mixture onto crushed ice (~100 g) with stirring to induce precipitation.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure product.

Characterization & Validation

To ensure the integrity of the synthesized ligand, compare analytical data against the expected values below.

Physicochemical & Spectral Data Table
ParameterExpected ObservationStructural Insight
Appearance Yellow to Orange/Brown crystalline solidConjugation of the nitro group with the hydrazone system extends the chromophore.
Yield 70% – 90%High yields indicate efficient condensation and minimal side reactions.
IR (C=N) 1600 – 1625 cm⁻¹Sharp band confirming Schiff base formation (distinct from C=O of starting material).
IR (OH) 3300 – 3450 cm⁻¹ (Broad)Often broad and shifted due to intramolecular H-bonding with the imine nitrogen.
¹H NMR (-CH₃)

2.3 – 2.5 ppm (Singlet)
The methyl group attached to the azomethine carbon.
¹H NMR (OH)

12.0 – 13.5 ppm (Singlet)
Highly deshielded phenolic proton due to strong hydrogen bonding (D₂O exchangeable).
¹H NMR (NH)

10.0 – 11.5 ppm (Singlet)
Amide proton (if using a hydrazide like isoniazid).
Application Notes: Biological & Pharmacological Relevance

The synthesized derivatives are not merely chemical curiosities; they are "privileged structures" in drug discovery.

  • Anticancer Potential: The 5-nitro group is a known pharmacophore for bioreductive activation in hypoxic tumor environments. Derivatives (especially phenylhydrazones) have shown activity against MCF-7 (breast) and HCT116 (colon) cancer cell lines [5].

  • Antitubercular Activity: When coupled with isoniazid, the resulting hydrazone (Schiff base) often retains the antitubercular activity of isoniazid while altering its lipophilicity and metabolic profile, potentially overcoming certain resistance mechanisms [3].

  • Metal Chelation: The NOO or NNO donor set (Phenolic Oxygen, Azomethine Nitrogen, and Carbonyl Oxygen of the hydrazide) makes these ideal ligands for coordinating Cu(II), Ni(II), and Zn(II). These complexes often exhibit higher antimicrobial potency than the free ligands due to the Overtone Concept of Cell Permeability (chelation reduces polarity, enhancing cell membrane penetration) [2].

References
  • Schiff Base Synthesis & Mechanism

    • Chemistry of Schiff Bases.[3][4][5][6] Indian Institute of Technology Kanpur.

    • [Link] (General mechanistic grounding)

  • Metal Complexation & Biological Activity

    • Synthesis, Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry.
    • [Link]

  • Antitubercular & Antimicrobial Applications

    • A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences.
    • [Link]

  • Protocol Variation (Microwave/Green Chemistry)

    • Green synthesis of new hydrazone derivatives.[3] MINAR International Journal of Applied Sciences and Technology.

    • [Link][7]

  • Anticancer Activity (Nitro-substituted Hydrazones)

    • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer Agents.[8] ACS Omega (via NCBI).

    • [Link] (Analogous structural activity relationships)

  • Characterization Data (IR/NMR)

    • Synthesis, spectral studies and structure of 2-hydroxyacetophenone nicotinic acid hydrazone. Journal of Molecular Structure.
    • [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Bioactive Chalcones and Flavones using 4-Bromo-2-hydroxy-5-nitroacetophenone

Mechanistic Rationale & Precursor Profiling The synthesis of highly functionalized heterocyclic compounds requires precursors that offer precise electronic and steric control. 4-Bromo-2-hydroxy-5-nitroacetophenone is an...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Precursor Profiling

The synthesis of highly functionalized heterocyclic compounds requires precursors that offer precise electronic and steric control. 4-Bromo-2-hydroxy-5-nitroacetophenone is an exceptional building block for the development of bioactive chalcones, flavones, and aurones. The strategic placement of its functional groups dictates the reaction kinetics and the pharmacological profile of the final synthesized scaffolds:

  • The 5-Nitro Group (-NO₂): Exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly increases the acidity of the

    
    -protons on the acetyl group, facilitating rapid enolate formation under basic conditions.
    
  • The 4-Bromo Group (-Br): Introduces lipophilicity, a critical parameter for cellular membrane penetration in antimicrobial and anticancer drug design. It also serves as a synthetic handle for late-stage cross-coupling reactions[1].

  • The 2-Hydroxy Group (-OH): Acts as an internal nucleophile. While it participates in intramolecular hydrogen bonding to stabilize the intermediate enolate, its primary role is to drive the subsequent oxidative cyclization into flavones or pyrazoles.

Conventional synthesis of chalcones from 2-hydroxy-5-nitroacetophenone derivatives typically requires 24–36 hours of continuous stirring at room temperature in the presence of aqueous KOH[2]. However, Microwave-Assisted Organic Synthesis (MAOS) drastically reduces reaction times and prevents undesirable side reactions, such as the premature cyclization of 2'-hydroxychalcones into flavanones, which frequently occurs under prolonged basic conditions[3].

By utilizing dielectric heating, microwave energy directly activates the polar nitro and hydroxy groups, bypassing the thermal conductivity limits of conventional oil baths. This results in highly stereoselective (predominantly trans-isomer) products with superior yields. These halogenated and nitrated chalcone derivatives exhibit a broad spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties, making them critical scaffolds in modern drug discovery.

Reaction Workflows

The synthetic journey from the acetophenone precursor to the final flavone involves a two-step microwave-assisted cascade. The first step is a base-catalyzed Claisen-Schmidt condensation, followed by an iodine-mediated oxidative cyclization.

G A 4-Bromo-2-hydroxy- 5-nitroacetophenone C Intermediate: Halogenated Nitro-Chalcone A->C KOH, EtOH MW (80°C, 10 min) B Substituted Benzaldehyde B->C D Final Product: Substituted Flavone C->D I2, DMSO MW (130°C, 15 min)

Caption: Microwave-assisted synthetic workflow from acetophenone precursor to flavone.

Self-Validating Experimental Protocol

This protocol outlines the synthesis of (E)-1-(4-bromo-2-hydroxy-5-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-one (The Chalcone Intermediate). The procedure is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure experimental integrity.

G Step1 1. Reagent Preparation Equimolar mixing in absolute EtOH Step2 2. Catalyst Addition Dropwise addition of 20% KOH Step1->Step2 Step3 3. Microwave Irradiation Closed vessel, 300W, 80°C, 10 min Step2->Step3 Step4 4. Cooling & Acidification Ice bath quench, 10% HCl to pH 3 Step3->Step4 Step5 5. Filtration & Washing Vacuum filtration, cold H2O wash Step4->Step5 Step6 6. Recrystallization Purify in hot ethanol for >98% purity Step5->Step6

Caption: Step-by-step experimental protocol for microwave-assisted chalcone synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation In a 10 mL microwave-transparent quartz reaction vessel, suspend 4-bromo-2-hydroxy-5-nitroacetophenone (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in 2.0 mL of absolute ethanol.

  • Causality: Ethanol is chosen as the solvent because its moderate loss tangent (

    
    ) allows it to absorb microwave energy efficiently without causing uncontrollable pressure spikes.
    

Step 2: Catalyst Addition Add 0.2 mL of 20% w/v aqueous KOH dropwise to the suspension.

  • Validation Checkpoint: The solution will immediately turn deep red/orange and become turbid, indicating the successful deprotonation of the phenol and the formation of the highly conjugated enolate ion.

Step 3: Microwave Irradiation Seal the vessel with a pressure-rated Teflon cap. Place it in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, ramping the temperature to 80 °C over 2 minutes, and hold for 10 minutes.

  • Causality: The closed-vessel system allows the ethanol to be heated slightly above its atmospheric boiling point, accelerating the dehydration of the aldol intermediate and driving the equilibrium strictly toward the trans-chalcone.

Step 4: Quenching and Acidification Cool the vessel rapidly using compressed air until the internal temperature drops below 25 °C. Transfer the mixture to a beaker containing 15 mL of crushed ice. Acidify dropwise with 10% v/v HCl until the pH reaches ~3.

  • Validation Checkpoint: Acidification neutralizes the phenoxide ion, causing the immediate precipitation of the crude chalcone as a brightly colored (usually yellow to orange) solid. If the solution remains clear, the aldol condensation did not complete.

Step 5: Isolation and Purification Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 5 mL) to remove residual KCl salts and unreacted benzaldehyde.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. A single distinct spot under UV light (254 nm) confirms the conversion[2]. Recrystallize the solid from hot ethanol to achieve >98% HPLC purity.

Data Presentation & Optimization

The transition from conventional thermal heating to microwave irradiation requires precise tuning of power, temperature, and time. Table 1 demonstrates the causality behind the selected microwave parameters, while Table 2 highlights the sheer efficiency of the MAOS protocol.

Table 1: Optimization of Microwave Parameters for Chalcone Synthesis

Power (W)Temp (°C)Time (min)Yield (%)Purity (HPLC %)Observation / Causality
15060154592.0Incomplete conversion; insufficient dielectric heating to drive dehydration.
300 80 10 88 98.5 Optimal activation energy reached; minimal side products.
30010057694.2Thermal degradation; onset of premature cyclization into flavanone.
4508056589.0Localized superheating caused charring of the acetophenone precursor.

Table 2: Comparative Yields: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Method[2]Microwave-Assisted (MAOS)
Heating Source Oil Bath / Ambient StirringDielectric Heating (300W)
Reaction Time 24 - 36 hours10 minutes
Average Yield 58% - 72%88% - 92%
Solvent Volume 25 mL per 6 mmol2 mL per 1 mmol
Environmental Impact High solvent waste, high energyGreen chemistry compliant

References

  • Title: Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens Source: National Center for Biotechnology Information (PMC) URL: [Link][2]

  • Title: Chalcone and their Heterocyclic Analogue: A Review Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link][3]

  • Title: Pharmaceutical Study on Chalcones Synthesis and Anti-Microbial Activity Source: Ignited Minds Journals URL: [Link]

Sources

Method

Application Note: Precision O-Alkylation of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Executive Summary & Substrate Profiling The selective O-alkylation of highly functionalized 2-hydroxyacetophenones is a critical transformation in drug discovery, serving as the gateway to complex heterocycles such as be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The selective O-alkylation of highly functionalized 2-hydroxyacetophenones is a critical transformation in drug discovery, serving as the gateway to complex heterocycles such as benzofurans, chalcones, and isoxazole hybrids[1][2]. The substrate in focus—1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one —presents a unique electronic and steric environment. Successfully alkylating this molecule requires a deep understanding of its acid-base chemistry and the careful selection of reagents to prevent unwanted side reactions.

This application note details a robust, self-validating protocol for the base-mediated O-alkylation of this electron-deficient phenol, providing mechanistic rationale, optimized parameters, and step-by-step methodologies.

Mechanistic Causality & Reaction Design (E-E-A-T)

As a Senior Application Scientist, designing an effective protocol requires moving beyond empirical mixing and understanding the why behind the chemistry. The O-alkylation of this specific substrate is governed by three primary mechanistic factors:

A. Acidity vs. Nucleophilicity (The Electronic Paradox)

The phenolic hydroxyl group at the C2 position is situated ortho to an acetyl group and para to a strongly electron-withdrawing nitro group (C5). This push-pull system drastically lowers the pKa of the phenol (estimated pKa ~4.5–5.5) compared to a standard phenol (pKa ~10).

  • Base Selection: Because the proton is highly acidic, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation[3]. Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), must be strictly avoided. The acetyl group possesses acidic alpha-protons (pKa ~20); using a strong base would trigger unwanted enolate formation and subsequent self-aldol condensation.

  • Nucleophilicity: While the para-nitro group makes deprotonation easy, it highly stabilizes the resulting phenoxide anion via resonance, significantly reducing its nucleophilicity.

B. Solvent Dynamics

To overcome the reduced nucleophilicity of the nitrophenoxide anion, the reaction must be conducted in a polar aprotic solvent. Dimethylformamide (DMF) is the optimal choice[4][5]. DMF strongly solvates the potassium counter-ion but leaves the phenoxide anion "naked." By preventing hydrogen-bonding to the anion, DMF raises the energy of the phenoxide's Highest Occupied Molecular Orbital (HOMO), restoring its reactivity for the subsequent Sₙ2 attack on the alkyl halide[5].

C. Self-Validating Visual Indicators

This reaction is a self-validating system. Upon the addition of K₂CO₃, the disruption of the intramolecular hydrogen bond and the formation of the resonance-stabilized nitrophenoxide anion will cause an immediate and distinct color shift (typically to a deep yellow or orange-red). As the Sₙ2 alkylation proceeds and the phenoxide is consumed, this intense color will gradually fade, providing a reliable visual cue for reaction progress[5].

Experimental Workflow

Workflow Step1 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one + DMF (Polar Aprotic Solvent) Step2 Addition of Anhydrous K2CO3 (Mild Deprotonation) Step1->Step2 Step3 Formation of Resonance-Stabilized Nitrophenoxide Anion (Deep Color) Step2->Step3 Step4 Addition of Alkyl Halide (R-X) (SN2 Alkylation at 50-60 °C) Step3->Step4 Step5 Aqueous Quench & Liquid-Liquid Extraction Step4->Step5 Step6 Purified O-Alkylated Acetophenone Step5->Step6

Caption: Workflow for base-mediated O-alkylation of electron-deficient 2-hydroxyacetophenones.

Detailed Step-by-Step Protocol

This protocol describes the general procedure for O-alkylation using a representative alkyl halide (e.g., benzyl bromide or methyl iodide).

Materials Required:
  • 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (1.5 – 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Phase 1: Phenoxide Generation
  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (1.0 equiv).

  • Solvation: Dissolve the substrate in anhydrous DMF to achieve a concentration of 0.2 M to 0.5 M. Stir to ensure complete dissolution.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) in one portion.

    • Expert Insight: Finely powdering the K₂CO₃ increases the surface area, accelerating the heterogeneous deprotonation step[3].

  • Validation: Stir the suspension at room temperature for 30 minutes. Observe the distinct color shift to deep yellow/orange, confirming the formation of the nitrophenoxide anion.

Phase 2: Sₙ2 Alkylation
  • Addition: Add the selected alkyl halide (1.1 equiv) dropwise to the reaction mixture via syringe[6].

  • Heating: Elevate the reaction temperature to 50–60 °C using an oil bath or heating block.

    • Note: If using highly reactive methyl iodide, the reaction can often be maintained at room temperature (25 °C) to prevent volatility losses[5].

  • Monitoring: Stir for 4–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The reaction is complete when the starting material spot disappears and the intense color of the anion fades.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a 10-fold volume of vigorously stirred ice-cold distilled water.

  • Precipitation (Optional): For highly crystalline alkylated products, a solid will precipitate directly upon quenching. Filter the solid via vacuum filtration, wash thoroughly with cold water (to remove residual DMF and salts), and dry under high vacuum.

  • Extraction: If the product oils out or does not precipitate, extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (3 x 20 mL) and brine (1 x 20 mL) to completely remove DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography if necessary.

Quantitative Data & Optimization Matrix

The choice of alkylating agent dictates the required thermal energy and reaction time. The following table summarizes optimized conditions for various standard alkyl halides based on established literature parameters for electron-deficient phenols[5][6].

Alkylating AgentEquivalentsBaseSolventTemp (°C)Time (h)Expected Yield (%)
Methyl Iodide (MeI) 1.2K₂CO₃DMF252 - 4> 90%
Benzyl Bromide (BnBr) 1.1K₂CO₃DMF604 - 685 - 90%
Propargyl Bromide 1.2K₂CO₃DMF606 - 880 - 85%
Ethyl Bromoacetate 1.1Cs₂CO₃Acetone508 - 1275 - 80%

Table 1: Optimization matrix for the O-alkylation of electron-deficient 2-hydroxyacetophenones.

References[1] Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | Source: MDPI | URL: Verify Source[6] Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies | Source: PMC | URL: Verify Source[4] Title: Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling | Source: RSC | URL: Verify Source[2] Title: A green and convenient synthesis of 2-aroylbenzofurans in aqueous media | Source: Arabian Journal of Chemistry | URL: Verify Source[3] Title: Regular Article - Organic Chemistry Research | Source: Organic Chemistry Research | URL: Verify Source[5] Title: Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil | Source: Benchchem | URL: Verify Source

Sources

Application

Application Note: 4-Bromo-2-hydroxy-5-nitroacetophenone as a Pharmacophore Scaffold

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 4-bromo-2-hydroxy-5-nitroacetophenone as a versatile pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 4-bromo-2-hydroxy-5-nitroacetophenone as a versatile pharmacophore scaffold.

Executive Summary & Rationale

In the landscape of fragment-based drug discovery (FBDD), 4-bromo-2-hydroxy-5-nitroacetophenone (BHNA) represents a "privileged structure" due to its dense functionalization. Unlike simple acetophenones, BHNA offers four distinct vectors for chemical modification, allowing for the rapid generation of diverse libraries with high IP potential.

Pharmacophore Value Proposition:

  • C1-Acetyl Group: A handle for carbon-carbon bond formation (e.g., chalcones) or condensation reactions (e.g., Schiff bases, hydrazones).

  • C2-Hydroxyl Group: Provides intramolecular hydrogen bonding (stabilizing planar conformations) and serves as a nucleophile for cyclization into bicyclic heterocycles (chromones, benzofurans).

  • C5-Nitro Group: A strong electron-withdrawing group (EWG) that modulates the pKa of the C2-phenol and, crucially, activates the C4-position.

  • C4-Bromo Group: Typically an inert aryl halide, but in this scaffold, it is activated by the ortho-nitro group , enabling Nucleophilic Aromatic Substitution (SNAr) under mild conditions—a rare feature in simple acetophenones.

Divergent Synthesis Map

The following diagram illustrates the logical workflow for exploiting the BHNA scaffold. It visualizes the transition from the core building block to three distinct classes of bioactive molecules.

BHNA_Pathways cluster_legend Reaction Vectors BHNA 4-Bromo-2-hydroxy- 5-nitroacetophenone (Core Scaffold) Chalcone Nitro-Chalcones (Michael Acceptors) BHNA->Chalcone Claisen-Schmidt (Aldehydes, NaOH) SNAr_Product 4-Amino/Thio-Derivatives (S_NAr Substitution) BHNA->SNAr_Product S_NAr Displacement (Amines/Thiols, K2CO3) Flavone 6-Bromo-7-nitroflavones (Cyclized Heterocycles) Chalcone->Flavone Oxidative Cyclization (I2/DMSO or DDQ) key1 C1-Acetyl: Extension key2 C4-Bromo: Substitution key3 C2-OH: Cyclization

Caption: Divergent synthesis pathways starting from the BHNA scaffold. The diagram highlights three primary chemical vectors: condensation (red), substitution (green), and cyclization (yellow).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Nitration)

Note: If BHNA is not commercially sourced, it is synthesized via the regioselective nitration of 4-bromo-2-hydroxyacetophenone.

Mechanism: The C2-hydroxyl group directs the incoming nitronium ion (


) to the para position (C5), which is sterically accessible compared to the ortho position (C3) flanked by the acetyl group.

Materials:

  • 4-Bromo-2-hydroxyacetophenone (10 mmol)

  • Nitric acid (HNO3, fuming or 70%)

  • Acetic acid (glacial)

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.15 g (10 mmol) of 4-bromo-2-hydroxyacetophenone in 15 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration: Dropwise add a solution of fuming HNO3 (1.2 eq) in acetic acid over 20 minutes. Critical: Maintain temperature below 10 °C to prevent over-nitration or oxidation of the acetyl group.

  • Quenching: Stir at 0 °C for 1 hour, then pour the mixture onto 100 g of crushed ice.

  • Isolation: The yellow precipitate (BHNA) is filtered, washed copiously with cold water to remove acid, and recrystallized from Ethanol/Water (8:2).

  • QC: Verify structure via

    
    H-NMR (Look for two singlets in the aromatic region, confirming para relationship of protons).
    
Protocol B: The "Warhead" Installation (Chalcone Synthesis)

Chalcones are potent Michael acceptors, often showing antimicrobial and anticancer activity. The electron-withdrawing nitro group on ring A enhances the electrophilicity of the


-carbon.

Reagents:

  • BHNA (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • 40% NaOH (aq)

  • Ethanol (95%)

Procedure:

  • Dissolve BHNA (1 mmol) and the aldehyde (1 mmol) in 10 mL Ethanol.

  • Add 40% NaOH (1 mL) dropwise at room temperature (RT). The solution will likely turn deep red/orange due to the phenoxide formation.

  • Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Pour into ice water containing dilute HCl (pH ~3). The chalcone precipitates as a solid.[1]

  • Filter and recrystallize from hot ethanol.

Protocol C: Exploiting the "Activated" Bromine (SNAr)

Expert Insight: The presence of the Nitro group at C5 (ortho to the Bromine at C4) activates the C-Br bond for nucleophilic displacement. This allows you to introduce amines (morpholine, piperazine) without using expensive Palladium catalysts.

Reagents:

  • BHNA (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • 
     (2.0 eq)
    
  • DMF (Dimethylformamide)

Procedure:

  • Dissolve BHNA (1 mmol) in 3 mL dry DMF.

  • Add

    
     (2 mmol) and Morpholine (1.2 mmol).
    
  • Heat to 60–80 °C for 4 hours. Note: Unactivated aryl bromides would require >120 °C or Pd-catalysis; the nitro group lowers the energy barrier.

  • Work-up: Dilute with water (20 mL) and extract with Ethyl Acetate.

  • The product will be 4-morpholino-2-hydroxy-5-nitroacetophenone , a novel scaffold with altered solubility and kinase-binding properties.

Data Summary & QC Parameters

The following table summarizes expected analytical data for the core scaffold and its derivatives to ensure quality control.

Compound ClassKey Functional GroupIR Signature (cm⁻¹)¹H-NMR Characteristic
BHNA (Scaffold) C=O (Ketone)1640–1650Methyl singlet (~2.6 ppm)
NO₂ (Nitro)1520 (asym), 1340 (sym)Aromatic singlets (due to 1,2,4,5 sub)
Chalcone C=C (Enone)1600–1610 (strong)Doublets (J=15-16 Hz) for trans-alkene
Schiff Base C=N (Imine)1615–1625Disappearance of C=O, new Imine singlet
SɴAr Product C-N (Amine)1250–1350 (C-N stretch)Loss of aromatic signal shift; new alkyl protons

References

  • BenchChem. Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (General Claisen-Schmidt protocols and acetophenone reactivity).

  • RSC Advances. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone. (Schiff base protocols and biological relevance).[2][3]

  • Organic Syntheses. m-Nitroacetophenone. (Standard nitration protocols for acetophenones; Org. Synth. Coll. Vol. 2, p. 434).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Mechanistic grounding for the activation of aryl halides by ortho-nitro groups).

  • MDPI (Molecules). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. (Biological activity of halogenated/nitro chalcones).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 4-Bromo-2-Hydroxyacetophenone

Current Status: Online Ticket Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The nitration of 4-bromo-2-hydroxyacetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The nitration of 4-bromo-2-hydroxyacetophenone is a classic Electrophilic Aromatic Substitution (EAS), but it presents specific challenges due to the competing electronic effects of the substituents. The hydroxyl group (-OH) is a strong activator, while the acetyl (-COCH₃) and bromo (-Br) groups are deactivators.

Successful synthesis relies on exploiting the synergistic directing effects of these groups to favor the 5-nitro isomer while suppressing oxidative degradation (tar formation). This guide addresses the three most common failure modes: oxidative tarring, poor regioselectivity, and isolation losses.

Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction mixture turns black and viscous (tarring)."

Diagnosis: Oxidative Degradation. Technical Insight: The phenolic hydroxyl group makes the ring electron-rich and highly susceptible to oxidation by concentrated nitric acid. If the temperature spikes or local concentration of


 is too high, the ring oxidizes to quinones and polymerizes into "tar" rather than undergoing nitration.

Corrective Actions:

  • Temperature Control: The reaction is exothermic. You must maintain the internal temperature between 0°C and 5°C during addition.

  • Reagent Modification: Do not add neat

    
     directly to the solid. Dissolve the substrate in concentrated 
    
    
    
    first, then add a pre-cooled mixture of
    
    
    (Mixed Acid) dropwise.
  • Stoichiometry: Limit

    
     to 1.05 – 1.1 equivalents . Excess oxidant guarantees byproduct formation.
    
Issue 2: "I see two spots on TLC. Which is my product?"

Diagnosis: Regioisomer formation (3-nitro vs. 5-nitro). Technical Insight:

  • Target (Major): 5-nitro isomer . This position is electronically favored (ortho to -Br, para to -OH) and sterically accessible.

  • Impurity (Minor): 3-nitro isomer . While the -OH directs ortho to this position, it is sterically "sandwiched" between the bulky acetyl group and the hydroxyl group, making it kinetically disfavored at low temperatures.

Corrective Actions:

  • Kinetic Control: Keep the reaction cold (0°C). Higher temperatures provide the energy to overcome the steric barrier at the 3-position, increasing the impurity profile.

  • Purification: The 3-nitro isomer is often more soluble in ethanol. Recrystallization from hot ethanol typically isolates the pure 5-nitro isomer.

Issue 3: "The reaction went to completion, but I lost mass during aqueous workup."

Diagnosis: pH-dependent solubility (Phenoxide formation). Technical Insight: The product is a nitrophenol. The introduction of the nitro group significantly increases the acidity of the phenolic proton (


 drops from ~10 to ~7). If you quench into a basic or neutral buffer that drifts alkaline, the product deprotonates to form the water-soluble phenoxide salt.

Corrective Actions:

  • Acidic Quench: Quench the reaction mixture into ice/water only. Do not use bicarbonate or hydroxide bases during the initial crash-out.

  • pH Check: Ensure the aqueous phase pH is < 2 before filtration to guarantee the product is in its protonated, insoluble form.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the "Steric Clash" at C3 directs the major flux toward C5.

NitrationPathway Substrate 4-Bromo-2-hydroxyacetophenone (Substrate) SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + NO2+ (Electrophile) Tar Oxidative Tar (Quinones/Polymers) Substrate->Tar Side Reaction: Oxidation by excess HNO3 or T > 10°C Target 5-Nitro Isomer (Major Product) Thermodynamically Stable SigmaComplex->Target Path A: Low Steric Hindrance (Fastest at 0°C) Impurity 3-Nitro Isomer (Minor Product) Sterically Hindered SigmaComplex->Impurity Path B: High Steric Hindrance (Requires Heat)

Caption: Reaction pathway showing the kinetic preference for C5 nitration over C3 and the risk of oxidative degradation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-bromo-2-hydroxy-5-nitroacetophenone. Scale: 10 mmol basis (scalable).

Reagents & Equipment
ReagentRoleStoichiometry
4-Bromo-2-hydroxyacetophenoneSubstrate1.0 equiv
Nitric Acid (70% or fuming)Electrophile Source1.05 equiv
Sulfuric Acid (Conc.)[1]Solvent/Catalyst5–10 vol (relative to substrate)
Ice/WaterQuenching MediumExcess
Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a small flask, pre-mix the calculated amount of Nitric Acid (1.05 eq) into a portion of Sulfuric Acid (approx. 20% of total volume).

    • Critical: Cool this mixture to 0°C.

  • Substrate Dissolution:

    • Place 4-bromo-2-hydroxyacetophenone in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

    • Add the remaining Sulfuric Acid. Stir until fully dissolved.

    • Cool the solution to 0°C using an ice-salt bath.

  • Controlled Addition (The "Make or Break" Step):

    • Add the Nitrating Mixture dropwise to the substrate solution.[1]

    • Monitor Internal Temp: Do not allow temperature to exceed 5°C . If it rises, stop addition and let it cool.

    • Why: This prevents the "runaway" oxidation that leads to tar [1].

  • Reaction Maintenance:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour.

    • Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexane).[2] The product will be less polar (higher

      
      ) than the starting material due to intramolecular H-bonding between the nitro and hydroxyl groups.
      
  • Workup & Isolation:

    • Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring.

    • A yellow/pale precipitate should form immediately.

    • Stir for 30 minutes to ensure all acid is diluted and the precipitate is granular.

    • Filter the solid using a Buchner funnel.

    • Wash: Wash the cake with cold water until the filtrate is neutral (pH ~6-7).

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%).

    • Note: The 3-nitro impurity is more soluble in ethanol and will remain in the mother liquor [2].

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

TroubleshootingTree Start Start: Low Yield / Poor Quality CheckAppearance What does the crude look like? Start->CheckAppearance BlackTar Black / Tarry / Sticky CheckAppearance->BlackTar CleanSolid Clean Yellow Solid (But Low Mass) CheckAppearance->CleanSolid Mixture Mixture of Isomers (TLC shows 2 spots) CheckAppearance->Mixture Sol_Tar CAUSE: Oxidation FIX: Lower Temp (<5°C) Slower Addition BlackTar->Sol_Tar Sol_Mass CAUSE: Product dissolved in aqueous phase FIX: Check pH < 2 Avoid basic quench CleanSolid->Sol_Mass Sol_Mix CAUSE: Regioselectivity drift FIX: Recrystallize (EtOH) Keep reaction colder Mixture->Sol_Mix

Caption: Decision tree for rapid diagnosis of experimental failures.

References
  • BenchChem Technical Support. (2025).[3][4][5] Nitration of 2-Methoxyacetophenone - Troubleshooting Side Reactions. Retrieved from 5

  • ResearchGate Community. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? Retrieved from 6

  • Brainly Educational Resources. (2023). Nitration of 2-hydroxyacetophenone products and directing effects.[1][5][7][6] Retrieved from 7

Sources

Optimization

Technical Support Center: Regioselectivity in Acetophenone Nitration

The following guide is structured as a Technical Support Center resource. It addresses the regioselectivity challenges in acetophenone nitration, specifically resolving the confusion between "3-nitro" (the standard meta-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It addresses the regioselectivity challenges in acetophenone nitration, specifically resolving the confusion between "3-nitro" (the standard meta-product) and "5-nitro" (a specific target in substituted systems or a nomenclature redundancy in the parent compound).

Ticket ID: NIT-AP-0053 Topic: Controlling Regioselectivity: 3-Nitro vs. 5-Nitro Isomers Status: Resolved / Guide Available Audience: Synthetic Chemists, Process Development Scientists

Diagnostic & Nomenclature Clarification

Before proceeding with troubleshooting, it is critical to define the substrate, as the "5-nitro vs. 3-nitro" issue changes entirely based on your starting material.

Starting MaterialTarget IsomerThe "Issue"
Acetophenone (Unsubstituted)3-Nitroacetophenone (Meta)Nomenclature Redundancy: In the parent ring, position 3 and position 5 are identical due to symmetry. Real Challenge: Minimizing the 2-Nitro (Ortho) impurity.
3-Substituted Acetophenone (e.g., 3-methyl, 3-methoxy)5-Nitro vs. 2/4/6-Nitro Directing Conflict: The acetyl group directs to position 5 (meta), but the 3-substituent (if activating) directs to 2, 4, or 6. Obtaining the 5-nitro isomer here is thermodynamically difficult.

This guide addresses both scenarios below.

Scenario A: Nitration of Unsubstituted Acetophenone

Goal: Maximize 3-nitroacetophenone (Meta) yield; Eliminate 2-nitroacetophenone (Ortho).

The Mechanism & Causality

The acetyl group (


) is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta  position.[1]
  • Thermodynamic Preference: The meta-sigma complex is the least destabilized because the positive charge never lands on the carbon bearing the EWG.

  • The Impurity (2-Nitro): The ortho position is also deactivated but is statistically favored (2 sites vs 2 sites) and kinetically accessible if the temperature spikes. The ortho-isomer (2-nitroacetophenone) is the primary contaminant (~2–5%).

Protocol: Optimized Mixed-Acid Nitration

Standard Reference: Organic Syntheses, Coll. Vol. 2, p. 434 (1943)

Step-by-Step Methodology:

  • Preparation: Cool 150 mL conc.

    
     to <0°C in a reactor with an internal thermometer.
    
  • Substrate Addition: Add 0.5 mol Acetophenone dropwise. Critical: Maintain Temp < 5°C.

    • Why? Higher temps increase the kinetic energy of the system, allowing the nitronium ion to overcome the higher activation energy barrier of the ortho-position.

  • Nitrating Agent: Prepare a mixture of fuming

    
     (sp. gr. 1.5) and conc. 
    
    
    
    .
  • Addition: Add acid mixture dropwise, maintaining Temp between -10°C and 0°C.

  • Quench: Pour onto cracked ice. The 3-nitro isomer precipitates as a solid; the 2-nitro isomer often remains an oil or semi-solid due to its lower melting point.

Troubleshooting Flowchart (Scenario A)

Nitration_Troubleshooting cluster_legend Key Start Issue: Low Purity or Yield CheckTemp Was Temp > 5°C? Start->CheckTemp OrthoImpurity High Ortho (2-nitro) Impurity CheckTemp->OrthoImpurity Yes CheckAcid Check Acid Strength CheckTemp->CheckAcid No Solution: Recrystallize from Ethanol Solution: Recrystallize from Ethanol OrthoImpurity->Solution: Recrystallize from Ethanol Dinitration Impurity: 3,5-Dinitroacetophenone CheckAcid->Dinitration Too Strong/Excess HNO3 Low Conversion Low Conversion CheckAcid->Low Conversion Too Weak/Wet Acid Solution: Reduce HNO3 equiv to 1.05 Solution: Reduce HNO3 equiv to 1.05 Dinitration->Solution: Reduce HNO3 equiv to 1.05 Decision Decision Outcome Outcome

Caption: Diagnostic logic for impurities in standard acetophenone nitration.

Scenario B: Nitration of 3-Substituted Acetophenones

Goal: Accessing the "5-Nitro" isomer when a 3-substituent exists. The Problem: This is a "Contra-Electronic" synthesis.

  • Example: 3-Methylacetophenone.[2][3][4]

  • Acetyl Effect: Directs to Position 5 .

  • Methyl Effect: Directs to Positions 2, 4, 6 (Ortho/Para).

  • Result: The Methyl group (Activator) overpowers the Acetyl group (Deactivator).[3] The major products are 4-nitro and 6-nitro . The 5-nitro (meta-meta) product is formed in trace amounts.

Strategic Solutions for 5-Nitro Synthesis

To force the nitro group to the 5-position, you cannot use direct nitration of the 3-substituted ketone. You must use a Blocking Group Strategy or Functional Group Interconversion (FGI) .

Method 1: The Amino-Protection Route (For 3-Amino-5-Nitro targets)

If your starting material is 3-aminoacetophenone, direct nitration fails (oxidation/tar).

  • Protect: Convert amine to acetamide (3-acetamidoacetophenone).

  • Nitrate: The acetamido group is a stronger ortho/para director than the acetyl meta-director.

    • Outcome: Nitration occurs Ortho to the amine (Position 2 or 4). Still not 5.

  • Correction: To get 3,5-disubstitution patterns, one typically starts with 3,5-dinitrobenzoic acid or 5-nitroisophthalic acid derivatives and manipulates the oxidation state of the carbon chain.

Method 2: Synthesis from 3-Nitroacetophenone

Instead of nitrating a substituted ring, start with the nitro group and add the substituent.

  • Workflow: Acetophenone

    
     3-Nitroacetophenone 
    
    
    
    Bromination (at position 5? No, meta-directing).
  • The "Sweet Spot" Protocol: To get a 1,3,5 substitution pattern (e.g., 3-methyl-5-nitroacetophenone), the most reliable route is not nitration of the ketone. It is the nitration of the corresponding benzoic acid or ester , followed by conversion of the acid/ester to the ketone (e.g., via Weinreb Amide).

Frequently Asked Questions (FAQs)

Q1: I am seeing an oil co-elute with my solid product. What is it? A: In Scenario A, this is almost certainly 2-nitroacetophenone .[3]

  • Fix: 2-nitroacetophenone has a much lower melting point and higher solubility in ethanol. Recrystallize the crude solid from hot ethanol (95%). The 3-nitro isomer (mp 76–78°C) will crystallize out; the 2-nitro oil will remain in the mother liquor.

Q2: Why can't I just raise the temperature to get higher yield? A: Nitration is exothermic.[3] Raising the temperature (>10°C) does two things:

  • Loss of Regioselectivity: The activation energy difference between meta- and ortho-attack becomes negligible, increasing the 2-nitro impurity.

  • Dinitration: You risk forming 3,5-dinitroacetophenone , which is very difficult to separate from the mono-nitro product.

Q3: How do I separate the isomers if recrystallization fails? A: Use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).[5]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Starts 95:5

    
     80:20).
    
  • Elution Order: The 2-nitro (Ortho) isomer is less polar (internal hydrogen bonding/dipole cancellation) and elutes first. The 3-nitro (Meta) isomer is more polar and elutes second.

Quantitative Data Summary

Parameter3-Nitro (Meta)2-Nitro (Ortho)4-Nitro (Para)
Yield (Standard Cond.) ~90–95%~4–8%<1%
Melting Point 76–78°CLiquid/Low melt80–82°C (Rare)
Dipole Moment High (Polar)Lower (Less Polar)High
TLC (

)
Lower (Slower)Higher (Faster)Lowest

References

  • Corson, B. B.; Hazen, R. K. "m-Nitroacetophenone." Organic Syntheses, Coll.[6] Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930).

  • BenchChem Technical Support. "Nitration of Acetophenone: Regioselectivity and Troubleshooting." BenchChem Knowledge Base.

  • Olah, G. A.; Kuhn, S. J.; Flood, S. H. "Aromatic Substitution. IX. Nitration of Benzene and Alkylbenzenes."[7][8] Journal of the American Chemical Society, 1961, 83, 22, 4571–4580.

  • Sigma-Aldrich. "Safety Data Sheet: 3-Nitroacetophenone."

Sources

Troubleshooting

Optimizing reaction conditions for 5-nitro acetophenone condensation

Technical Support Center: Nitro-Acetophenone Condensation Protocols Ticket System Status: [ONLINE] Current Topic: Optimization of Claisen-Schmidt Condensation for 5-Nitroacetophenone Authorized By: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Acetophenone Condensation Protocols Ticket System Status: [ONLINE] Current Topic: Optimization of Claisen-Schmidt Condensation for 5-Nitroacetophenone Authorized By: Senior Application Scientist

Introduction: The Reaction Landscape

Welcome to the technical optimization guide for synthesizing nitro-chalcones. You are likely reacting 5-nitroacetophenone (chemically equivalent to 3-nitroacetophenone or m-nitroacetophenone unless substituted elsewhere) with an aromatic aldehyde.

The Chemical Context: The nitro group (


) on the acetophenone ring is a strong electron-withdrawing group (EWG). This has two critical effects on your reaction thermodynamics and kinetics:
  • Acidity Enhancement: It significantly lowers the

    
     of the 
    
    
    
    -methyl protons, making enolization faster and possible with milder bases compared to unsubstituted acetophenone.
  • Electrophilicity: It deactivates the aromatic ring toward electrophilic attack but is not the primary factor here; the key is the stability of the resulting enolate.

Module 1: The Core Mechanism & Standard Protocol

Before troubleshooting, we must establish the "Golden Path" mechanism. This is a base-catalyzed Claisen-Schmidt condensation.[1][2]

The Pathway:

  • Enolization: Base abstracts a proton from the

    
    -carbon of 5-nitroacetophenone.
    
  • Addition: The enolate attacks the aldehyde carbonyl (rate-determining step).

  • Elimination: Dehydration occurs to form the

    
    -unsaturated ketone (chalcone).[3]
    

ReactionPathway Start 5-Nitroacetophenone (Ketone) Enolate Enolate Intermediate (Stabilized by -NO2) Start->Enolate Deprotonation (Fast) Base Base (OH-) Base->Enolate Aldol $beta$-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Product Nitro-Chalcone (Precipitate) Aldol->Product -H2O (Dehydration)

Figure 1: Step-wise mechanistic flow of the base-catalyzed condensation of 5-nitroacetophenone.

Standard Operating Procedure (SOP-101)

Use this as your baseline. Deviations indicate the need for the Troubleshooting Module.

  • Stoichiometry: 1.0 eq 5-Nitroacetophenone : 1.0–1.1 eq Aldehyde.

  • Solvent: Ethanol (95% or absolute).

  • Base: 10% NaOH (aq) or KOH (aq).

  • Temperature:

    
    .
    

Protocol:

  • Dissolve 5-nitroacetophenone in Ethanol (

    
    ).
    
  • Add the aldehyde.[4][5][6]

  • Cool to

    
     (ice bath).
    
  • Add NaOH solution dropwise with vigorous stirring.

  • Allow to warm to RT and stir for 3–6 hours.

  • Success Indicator: Formation of a heavy precipitate (yellow/pale solid).

Module 2: Optimization Matrix

If SOP-101 fails (low yield, oiling out), consult the optimization tables below.

Table 1: Solvent & Base Selection Guide
ParameterConditionWhy use it?Risk Factor
Base NaOH / KOH (aq) Standard. Cheap, effective for activated ketones like nitroacetophenone.Can cause Cannizzaro reaction if aldehyde has no

-H and reaction is too hot.
Base Ba(OH)

/ LiOH
Milder. Good for sensitive aldehydes. LiOH typically improves solubility.Slower reaction rate; requires longer stirring times.
Base Piperidine / Pyrrolidine Catalytic. Organocatalysis avoids inorganic salts; good for "green" synthesis.May require reflux; harder to remove trace amines during workup.
Solvent Ethanol (EtOH) Standard. Promotes precipitation of the product (driving equilibrium).Some nitro-chalcones are too soluble in hot EtOH, reducing yield.
Solvent Methanol (MeOH) Polarity. Higher solubility for reactants than EtOH.Higher risk of side reactions (Michael addition of solvent) if methoxide forms.
Solvent PEG-400 Green. Recyclable, non-toxic, acts as Phase Transfer Catalyst (PTC).Viscous; requires extraction workup rather than simple filtration.
Table 2: Critical Process Parameters (CPP)
VariableRecommendationTechnical Rationale
Temperature Start

, end RT
The nitro group makes the enolate stable but reactive. High heat (

) promotes polymerization and the Cannizzaro side reaction [1].
Concentration High (

)
Claisen-Schmidt is reversible. High concentration favors the bimolecular forward reaction over unimolecular dissociation.
Water Content Minimize While aqueous base is used, excess water shifts the dehydration equilibrium backward. Keep organic solvent ratio high.

Module 3: Troubleshooting & FAQs

Ticket #001: "My reaction mixture turned into a sticky, dark oil instead of a solid."

  • Diagnosis: "Oiling Out." The product melting point is depressed by impurities, or the solvent composition holds the product in a supersaturated oily phase.

  • Resolution:

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

    • The "Cloud Point" Method: Add water dropwise until the solution is permanently cloudy, then refrigerate (

      
      ) overnight.
      
    • Alternative Workup: Decant the supernatant. Dissolve the oil in a minimal amount of hot ethanol, add a seed crystal (if available), and cool slowly.

Ticket #002: "Yield is persistently low (<40%)."

  • Diagnosis: Reversibility or Cannizzaro Reaction.

  • Resolution:

    • Push Equilibrium: The dehydration step (Aldol

      
       Chalcone) produces water. If the reaction stalls, the water concentration is likely too high. Switch to anhydrous conditions:  Use NaOEt in absolute ethanol or use molecular sieves.
      
    • Check Aldehyde: If your aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the electrophilic attack is sluggish. Increase temperature to

      
       or use a stronger base (KOH > NaOH) [2].
      

Ticket #003: "I am using 2-hydroxy-5-nitroacetophenone and getting no product."

  • Diagnosis: Phenoxide Trap.

  • Resolution: The hydroxyl group at position 2 is acidic. The first equivalent of base will deprotonate the phenol (forming a phenoxide) before forming the enolate.

    • Fix: You must use at least 2.2 equivalents of base . The first eq neutralizes the -OH; the second eq forms the enolate required for reaction [3].

Visual Troubleshooting Guide

Troubleshooting Start Issue: Reaction Incomplete or Low Yield CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No CheckAldehyde Is Aldehyde Electron Rich? (e.g., -OMe, -OH) YesSM->CheckAldehyde SideRxn Complex Mixture? (Cannizzaro/Polymer) NoSM->SideRxn HeatIt Resolution: Increase Temp to 50°C or use Ultrasound CheckAldehyde->HeatIt Yes (Slow Rxn) CheckPh Is pH > 10? CheckAldehyde->CheckPh No CoolIt Resolution: Lower Temp, Add Aldehyde Slowly SideRxn->CoolIt Multiple Spots CheckPh->HeatIt Yes AddBase Resolution: Add more Base (Check for Phenolic -OH) CheckPh->AddBase No

Figure 2: Decision tree for diagnosing reaction failures based on TLC analysis.

Module 4: Advanced Protocols (Green Chemistry)

For high-throughput or pharmaceutical applications where solvent waste is a concern, use the Microwave-Assisted Solvent-Free method.

Why it works: Nitro-compounds are polar and couple efficiently with microwave irradiation. This method often reduces reaction times from hours to minutes and minimizes "oiling out" by eliminating the solvent bulk [4].

Protocol (Microwave):

  • Mix: Combine 5-nitroacetophenone (1 mmol), Aldehyde (1 mmol), and solid NaOH (10 mol%) in a mortar.

  • Grind: Grind slightly to mix.

  • Irradiate: Place in a microwave reactor (or domestic microwave with caution) and irradiate at 160–300W for 1–3 minutes.

    • Note: Monitor temperature; do not exceed

      
      .
      
  • Workup: Cool, add cold water, and filter the solid product.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1).

References

  • BenchChem. (2025).[6] Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.

  • Taylor & Francis. (2022). Claisen-Schmidt condensation – Knowledge and References.[1][2][5] Green Chemistry Letters and Reviews.[1]

  • PubChem. (2025).[7] 2'-Hydroxy-5'-nitroacetophenone Compound Summary. National Library of Medicine.

  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.

  • ResearchGate. (2025). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones.

Sources

Optimization

Controlling exotherms during nitration of hydroxyacetophenones

Topic: Controlling Exotherms & Preventing Thermal Runaway Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v2026.3] Introduction: The Hazard Landscape Nitrating electron-rich aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Preventing Thermal Runaway Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Guide [v2026.3]

Introduction: The Hazard Landscape

Nitrating electron-rich aromatics like hydroxyacetophenones is deceptively dangerous. While the hydroxyl group activates the ring for electrophilic substitution, it also lowers the oxidation potential of the substrate. This creates a "dual-pathway" risk:

  • The Desired Pathway: Exothermic nitration (

    
    ).[1]
    
  • The Undesired Pathway: Highly exothermic oxidation (

    
    ), leading to gas evolution (
    
    
    
    ), pressurization, and potential vessel rupture.

This guide provides the technical scaffolding to distinguish between these pathways and control them.

Module 1: Critical Safety Parameters

Q: Why does my reaction temperature spike even after I stop adding acid?

A: You are likely observing a "delayed onset" exotherm caused by accumulation. If the reaction temperature is too low during addition (


 for some substrates), the reaction rate (

) is slower than the addition rate. You accumulate unreacted nitric acid and substrate.[2] When the temperature eventually drifts up, or the mixing improves, the accumulated mass reacts simultaneously.

The Fix:

  • Target Temperature: Maintain

    
    . Do not cool so aggressively that the reaction stalls.
    
  • Validation: Stop addition for 2 minutes. If the temperature drops immediately, you are "dosing controlled" (safe). If it continues to rise, you are "accumulation controlled" (unsafe).

Q: What is the "Red Fume" warning sign?

A: The evolution of brown/red fumes (


) indicates the oxidation of the phenolic ring or the acetyl group, rather than nitration. This is an autocatalytic decomposition loop.
  • Mechanism:

    
     oxidizes the substrate 
    
    
    
    generates
    
    
    
    
    
    
    catalyzes further oxidation.
  • Immediate Action: If red fumes appear with a temperature spike, do not add more acid. Maximize cooling and prepare for emergency quenching.

Module 2: Troubleshooting Batch Protocols

Common Failure Modes & Solutions
IssueSymptomRoot CauseTechnical Solution
Regioselectivity Loss High levels of ortho-nitro (2-position) vs meta-nitro (3-position).Temperature too high (>10°C) or wrong acid strength.Maintain

.[3] The ortho isomer is favored by higher temperatures due to hydrogen bonding stabilization in the transition state.
Thermal Runaway Temperature rises >10°C/min despite cooling.Accumulation of reactants (see Module 1) or oxidative decomposition.Emergency Quench: Dump reaction onto ice/water (ensure vessel has relief path for steam/NOx). Prevention: Use a dosing pump interlocked with a temperature probe.
Low Yield / Tarring Black, sticky byproduct; difficult workup.[4]Oxidation of the phenol ring.[5]Urea Scavenging: Add 0.5–1.0 mol% urea to the acid mixture before addition. Urea scavenges nitrous acid (

), breaking the autocatalytic oxidation loop.
Stalled Reaction Starting material remains after 2h.Acid concentration too low (water interference).Ensure

is used as the solvent/catalyst to sequester water produced by nitration. Maintain

.
Visualizing the Hazard Pathway

ReactionPathway SM 4-Hydroxyacetophenone Sigma Sigma Complex (Intermediate) SM->Sigma + Mixed Acid (Exothermic) MixedAcid HNO3 / H2SO4 MixedAcid->Sigma Product 3-Nitro-4-hydroxyacetophenone (Desired) Sigma->Product - H+ (Control T < 5°C) Oxidation Oxidative Decomposition (Runaway Risk) Sigma->Oxidation T > 15°C or HNO2 accumulation Gas NOx Gas + Heat Oxidation->Gas Violent Gas->Oxidation Autocatalytic (Red Fumes)

Caption: Reaction pathway bifurcation. Note the autocatalytic feedback loop (red dotted line) driven by NOx, which must be suppressed via cooling or urea scavenging.

Module 3: Advanced Process Control (Flow Chemistry)

Q: Can I run this at higher temperatures in flow?

A: Yes. Continuous flow chemistry allows you to operate in the "flash chemistry" regime. Because the surface-to-volume ratio in a microreactor is orders of magnitude higher than a flask, heat removal is instantaneous.

Flow Protocol Recommendation

Based on Kappe et al. (See Ref [1])

  • Reactor: PFA coil or Glass Microreactor (Volume: 2–10 mL).

  • Reagent A: 4-Hydroxyacetophenone in

    
    .
    
  • Reagent B: Fuming

    
     (or Mixed Acid).[2][3]
    
  • Temperature:

    
     (Safe due to heat transfer).
    
  • Residence Time: 2–5 minutes.

  • Quench: Continuous output into an ice-water slurry.

Why this works: The small reactor volume ensures that the "inventory of hazardous material" is negligible at any given second. If a runaway occurs, it is contained within a few milliliters of tubing.

Module 4: Quenching & Workup

Q: The reaction was stable, but it boiled over when I added water. Why?

A: The "Inverse Quench" hazard. Pouring water into the acid mixture generates a massive heat of dilution (


). Combined with residual nitration heat, this flashes the water to steam.

Correct Protocol:

  • Always pour the reaction mixture into the quench (Ice/Water), never the reverse.

  • Rate: Dosing rate should be controlled by the quench tank temperature (keep

    
    ).
    
  • Neutralization: The product often precipitates as a yellow solid upon hitting the water. Ensure vigorous stirring to prevent clumps from trapping acid pockets.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Temperature Spike During Addition CheckFumes Are Red Fumes (NOx) Visible? Start->CheckFumes StopAdd STOP Addition Immediately CheckFumes->StopAdd Yes CheckAccum Check Accumulation: Stop dosing for 2 mins CheckFumes->CheckAccum No CheckCooling Is Cooling Maxed Out? StopAdd->CheckCooling Emergency Emergency Quench (Dump to Ice) CheckCooling->Emergency Yes (Runaway imminent) Urea Add Urea (if T stable) to scavenge HNO2 CheckCooling->Urea No (T stable but high) TempDrop Does T drop? CheckAccum->TempDrop Resume Resume with Slower Rate TempDrop->Resume Yes (Dosing Controlled) Wait Wait for reaction to catch up TempDrop->Wait No (Accumulation Controlled)

Caption: Decision logic for managing temperature excursions. Note the distinction between "Dosing Controlled" and "Accumulation Controlled" states.

References

  • Cantillo, D., & Kappe, C. O. (2014). "Continuous Flow Nitration of 4-Hydroxyacetophenone." Journal of Flow Chemistry. Source:

  • Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. Source:

  • Org. Synth. (1943).[3] "m-Nitroacetophenone."[3][6] Organic Syntheses, Coll. Vol. 2, p. 434. (Provides baseline batch data for acetophenone derivatives). Source:

  • Health and Safety Executive (HSE). "Chemical Reaction Hazards and the Risk of Thermal Runaway." Source:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Aldol Condensation of Nitro-Substituted Acetophenones

Current Status: Online Ticket ID: ALDOL-NO2-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary Welcome to the technical support hub for the synthesis of nitro-chalcones via Claise...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: ALDOL-NO2-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Welcome to the technical support hub for the synthesis of nitro-chalcones via Claisen-Schmidt condensation. You are likely reacting a nitro-substituted acetophenone (nucleophile) with an aromatic aldehyde (electrophile).

The Core Challenge: The nitro group (


) on the acetophenone ring acts as a powerful electron-withdrawing group (EWG). While this significantly increases the acidity of the 

-protons (facilitating enolate formation), it simultaneously stabilizes the resulting enolate through resonance. This stabilization can make the enolate a weaker nucleophile compared to unsubstituted acetophenone, requiring careful catalyst tuning to drive the reaction forward and prevent stalling at the

-hydroxy ketone intermediate.

Module 1: Catalyst Selection Matrix

Do not default to standard conditions without analyzing your specific substrate electronics. Use this matrix to select the optimal catalyst system.

Primary Recommendation: Base Catalysis

Base catalysis is the industry standard for this reaction because the acidity of the


-protons in nitroacetophenones allows for mild conditions.
Catalyst SystemPhaseRecommended ForTechnical Notes
NaOH / EtOH (aq) HomogeneousStandard Screening High conversion rates. The water/ethanol ratio is critical to ensure solubility of the nitro-substrate while precipitating the product to drive equilibrium.
KOH / MeOH HomogeneousSterically Hindered Potassium has a larger cation radius than sodium, often providing better ion-pairing dynamics for bulky substrates (e.g., ortho-nitroacetophenone).
Hydrotalcites (Mg-Al) HeterogeneousGreen / Scale-up Acts as a solid base. Avoids neutralization steps. Excellent for preventing side reactions like Michael addition due to tunable basicity.
Piperidine / AcOH OrganocatalystAcid-Sensitive Aldehydes If your aldehyde partner is sensitive to strong mineral bases, use this buffered system (Knoevenagel-type conditions).
Secondary Recommendation: Acid Catalysis

Why avoid it? Acid-catalyzed aldol condensation of nitro-compounds is generally slower because the protonation of the carbonyl oxygen (activation) competes with the strong deactivating nature of the nitro group. Use


-TsOH  or 

/SBA-15
only if the base-catalyzed route leads to uncontrollable polymerization or if the aldehyde partner is base-labile.

Module 2: Mechanism & Kinetic Bottlenecks

Understanding the mechanism is the only way to troubleshoot effectively. The diagram below illustrates the specific influence of the nitro group on the reaction energy landscape.

AldolMechanism cluster_effect The Nitro Effect Start Nitroacetophenone (Substrate) Enolate Resonance Stabilized Enolate Start->Enolate Base (OH-) Fast Step (High Acidity) Intermediate β-Hydroxy Ketone (Stalled Intermediate) Enolate->Intermediate Nucleophilic Attack (Rate Limiting Step due to Stabilization) Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Reactant Product Nitro-Chalcone (Enone) Intermediate->Product Dehydration (-H2O) Requires Heat/Base

Figure 1: Reaction pathway highlighting the "Nitro Effect."[1][2] The stability of the nitro-enolate raises the activation energy for the nucleophilic attack, often making it the rate-determining step.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction turns dark/tarry, but I see no product on TLC.

Diagnosis: Polymerization or Cannizzaro side reaction. The Science: Nitro-groups make the ring electron-deficient, susceptible to non-specific nucleophilic attacks by strong bases at high temperatures. Solution:

  • Lower the Temperature: Run the reaction at

    
     to 
    
    
    
    initially.
  • Dilute the Base: Switch from

    
     NaOH to 
    
    
    
    or use a milder base like
    
    
    .
  • Switch Solvent: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TEBA) to limit the contact time between the enolate and the base.

Q2: I have high conversion to the intermediate ( -hydroxy ketone), but dehydration won't occur.

Diagnosis: Thermodynamic stalling. The Science: The elimination of water (E1cB mechanism) requires the removal of a proton


 to the carbonyl.[3] While the nitro group makes this proton acidic, the resulting double bond might lack sufficient conjugation stability if the aldehyde partner is electron-rich.
Solution: 
  • Acidic Workup: Isolate the intermediate and reflux in Ethanol with catalytic

    
    -TsOH (p-Toluenesulfonic acid).
    
  • Microwave Irradiation: Apply microwave heating (

    
    , 5-10 mins) to overcome the activation barrier for elimination.
    
Q3: Reactivity of ortho-nitroacetophenone is significantly lower than para-nitro.

Diagnosis: Steric Inhibition of Resonance. The Science: The ortho-nitro group physically twists the carbonyl group out of planarity with the benzene ring. This reduces the resonance stabilization of the enolate, paradoxically making it less stable but also sterically hindering the approach of the aldehyde. Solution:

  • Use Ultrasound: Sonication can improve mass transfer and local energy without thermal degradation.

  • Smaller Counter-ion: Use LiOH instead of KOH/NaOH to reduce steric crowding in the transition state.

Module 4: Validated Experimental Protocols

Protocol A: Standard Homogeneous (High Throughput)

Best for: 4-nitroacetophenone and 3-nitroacetophenone.

  • Dissolution: Dissolve 1.0 eq of nitroacetophenone and 1.0 eq of benzaldehyde derivative in Ethanol (95%) . (approx. 5 mL per mmol).

  • Catalyst Addition: Add 1.2 eq of NaOH (10% aq. solution) dropwise at

    
     with vigorous stirring.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Checkpoint: A solid precipitate usually forms within 1-3 hours.

  • Workup:

    • If solid forms: Filter, wash with cold water (

      
      ) and cold EtOH (
      
      
      
      ).
    • If oil forms: Pour into ice-water containing dilute HCl (pH ~4) to induce precipitation.

Protocol B: Heterogeneous "Green" Catalysis

Best for: Scale-up and acid-sensitive substrates.

  • Catalyst Prep: Activate Hydrotalcite (Mg/Al ratio 3:1) by calcining at

    
     for 4 hours.
    
  • Reaction: Mix 1.0 eq nitroacetophenone, 1.0 eq aldehyde, and 10 wt% Hydrotalcite in Methanol .

  • Conditions: Reflux for 4-8 hours.

  • Workup: Filter the hot solution to remove the catalyst (can be regenerated). Cool the filtrate to crystallize the product.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes during your experiment.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC (New Spot?) Start->CheckTLC NoSpot No New Spot (Starting Material Remains) CheckTLC->NoSpot NewSpot New Spot Visible CheckTLC->NewSpot CheckSolubility Check Solubility of Nitro-Ketone NoSpot->CheckSolubility AnalyzeSpot Is Spot Polar? (Low Rf) NewSpot->AnalyzeSpot IncreaseTemp Increase Temp or Switch to KOH CheckSolubility->IncreaseTemp Intermediate β-Hydroxy Ketone (Dehydration Failed) AnalyzeSpot->Intermediate Yes Product Chalcone (Success) AnalyzeSpot->Product No (High Rf) ForceDehydration Add Heat or Acid Catalyst Intermediate->ForceDehydration

Figure 2: Step-by-step logic for diagnosing reaction failures.

References

  • Climent, M. J., et al. (2004). "Heterogeneous basic catalysts for the Claisen-Schmidt reaction: a clean synthesis of chalcones." Journal of Chemical Technology & Biotechnology. Link

  • Palleros, D. R. (2004). "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education. Link

  • Gupta, R., et al. (2010). "Green synthesis of chalcones and their biological activities." Rasayan Journal of Chemistry. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • Corma, A., & Iborra, S. (2006). "Optimization of alkaline earth metal oxide and hydroxide catalysts for base catalyzed reactions." Advances in Catalysis. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Validation of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one via 1H NMR

Executive Summary & Application Context 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (hereafter BHNE ) is a critical functionalized acetophenone intermediate.[1][2] Its structural uniqueness lies in the tetrasubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (hereafter BHNE ) is a critical functionalized acetophenone intermediate.[1][2] Its structural uniqueness lies in the tetrasubstituted benzene ring, where the specific regiochemistry of the nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) relative to the bromine (

) and hydroxyl (

) groups dictates its biological efficacy.[1][3]

This compound serves as a primary scaffold for:

  • Schiff Base Ligands: Used in coordination chemistry (e.g., Vanadium complexes) with potential spermicidal and antitumor properties.[4][1][2][3]

  • Chalcone Synthesis: Precursor for Claisen-Schmidt condensations to generate flavonoid analogs.[4][1][2][3]

  • Pranlukast Analogs: While Pranlukast utilizes the 5-bromo-3-nitro isomer, BHNE allows for Structure-Activity Relationship (SAR) studies on the 4-bromo variants.[1][2]

The Analytical Challenge: During the nitration of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one, two regioisomers are theoretically possible: the 3-nitro (ortho to OH) and the 5-nitro (para to OH). Distinguishing these isomers is non-trivial by MS alone.[4][1] This guide provides a definitive 1H NMR protocol to validate the 5-nitro regioisomer, comparing it against its non-nitrated precursor and theoretical isomeric impurities.[4][1][3]

Structural Logic & Synthesis Pathway[2][4]

To interpret the NMR spectrum accurately, one must understand the electronic and steric forces driving the synthesis.[1][3]

Mechanistic Diagram (Graphviz)

The following diagram illustrates the directing effects that favor the 5-nitro product and the logic used to assign NMR signals.[1][2][3]

G Start Precursor: 4-Bromo-2-hydroxyacetophenone Reagents Nitration Conditions (HNO3 / H2SO4 or AcOH) Start->Reagents Directing Directing Effects: -OH (C2): Ortho/Para to C3, C5 -Br (C4): Ortho to C3, C5 -Ac (C1): Meta to C3, C5 Reagents->Directing Sterics Steric Filter: Pos C3: Blocked by OH & Br Pos C5: Accessible Directing->Sterics All groups direct to C3 & C5 Product Major Product (BHNE): 5-Nitro Isomer Sterics->Product C5 Favored NMR_Sig NMR Signature: Para-substitution (H3 & H6) Result: Two Singlets Product->NMR_Sig Validation

Caption: Figure 1. Regioselectivity logic flow. The convergence of electronic directing groups and steric hindrance at C3 forces substitution at C5, creating a distinct para-proton NMR pattern.[4][1]

Experimental Protocol: Self-Validating NMR Acquisition

Reliable characterization requires specific sample preparation to ensure the phenolic proton is visible and resolution is sufficient to distinguish small coupling constants.[4][1][3]

Sample Preparation[2][3][4]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.[4][1][2]

    • Reasoning: Chloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) often leads to broad or invisible phenolic 
      
      
      
      signals due to exchange.[1][3] DMSO-d6 stabilizes the intramolecular hydrogen bond between the hydroxyl and the acetyl carbonyl, resulting in a sharp, characteristic downfield singlet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      ).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[4][1][2]

Acquisition Parameters[2][3][4][5][6]
  • Frequency: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Essential to resolve aromatic singlets from potential isomeric doublets).[4][1]
    
  • Spectral Width: -2 to 16 ppm (Must capture the downfield chelated hydroxyl).[4][1][2]

  • Scans (NS): 16–32 (Sufficient for 10 mg sample).[4][1][2]

Comparative Data Analysis

The validation of BHNE relies on comparing its spectrum against the starting material (Precursor) to confirm the loss of the H-5 proton and the loss of coupling at H-6.[1][2]

Comparative Chemical Shift Table[2][3][4]
Proton AssignmentPrecursor (4-Bromo-2-hydroxyacetophenone)Target Product (BHNE) Shift Change (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Structural Insight
-OH (C2)

11.8 - 12.3 (s)

12.5 - 12.8 (s)
Downfield (+0.[1]5)Stronger H-bond due to electron-withdrawing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[1]
H-6 (Aromatic) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.6 - 7.8 (d,

)

8.4 - 8.6 (s)
Large Downfield (+0.8) CRITICAL: Loss of coupling confirms C5 substitution.[4][1][3] Deshielding due to adjacent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and

.[4][1]
H-5 (Aromatic) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.0 - 7.2 (dd)
Absent N/ASubstituted by Nitro group.[4][1]
H-3 (Aromatic) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.1 - 7.2 (d,

)

7.5 - 7.7 (s)
Downfield (+0.[1]5)Deshielded by ortho-Br and meta-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[1] Appears as singlet (para to H-6).[4][1][2]
-CH3 (Acetyl) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2.5 - 2.6 (s)

2.6 - 2.7 (s)
Slight DownfieldMinimal effect from ring substitution.[1]
Detailed Spectral Interpretation
The "Two-Singlet" Rule (Regioisomer Confirmation)

The most definitive proof of the 5-nitro structure is the multiplicity of the aromatic protons.[1][2]

  • Precursor: Shows an ABX system (or AMX). H-6 is a doublet (coupling with H-5).[1][2] H-5 is a doublet of doublets.[4][1][2][3]

  • Product (BHNE): The nitro group replaces H-5.[4][1][2][3]

    • H-3 and H-6 are now para to each other.

    • Para-coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) is typically 
      
      
      
      , often unresolvable on standard instruments.[4][1][3]
    • Observation: You will see two distinct singlets .

    • Self-Validation Check: If you observe doublets with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , you have isolated the 3-nitro isomer  (where H-5 and H-6 remain ortho).[1] If you see two singlets, you have the correct 5-nitro isomer .[4][1][2]
      
The H-6 Deshielding Effect

H-6 is located between the acetyl group and the newly added nitro group.[1] Both are strong electron-withdrawing groups (EWGs).[4][1][2]

  • Anisotropic Effect: The carbonyl cone deshields H-6.[4][1][2]

  • Inductive/Resonance Effect: The nitro group at C5 strongly deshields the ortho proton (H-6).[4][1][2][3]

  • Result: H-6 shifts dramatically downfield to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , becoming the most deshielded aromatic signal.[4][1]
    

Workflow Visualization

The following diagram outlines the experimental decision tree for validating the product.

Workflow Sample Crude Product Prep Dissolve in DMSO-d6 (Ensure clear solution) Sample->Prep Acquire Acquire 1H NMR (SW: -2 to 16 ppm) Prep->Acquire CheckOH Check >12.0 ppm Acquire->CheckOH Decision Aromatic Region Pattern? CheckOH->Decision ResultA Two Singlets (H3 & H6) Decision->ResultA Singlets ResultB Two Doublets (J ~ 8Hz) Decision->ResultB Doublets ResultC Three Signals (AMX Pattern) Decision->ResultC Multiplets ConclusionA VALID: 5-Nitro Isomer (Correct Product) ResultA->ConclusionA ConclusionB INVALID: 3-Nitro Isomer (Regioisomer) ResultB->ConclusionB ConclusionC INVALID: Starting Material (Incomplete Rxn) ResultC->ConclusionC

Caption: Figure 2. NMR decision tree. The multiplicity of aromatic signals acts as the primary pass/fail gate for structural validation.

References

  • BenchChem. (2025).[4][1][2][5] Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[4][1][2] PubChem Compound Summary for CID 14503613, 1-(4-Bromo-2-nitrophenyl)ethanone. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4'-Bromo-2'-hydroxyacetophenone. Retrieved from [1][2]

  • Rokhum, L., et al. (2021).[4][1] Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Royal Society of Chemistry.[4][1] Retrieved from [1][2]

  • Gwaram, N. S., et al. (2010).[4][1] N'-[1-(5-Bromo-2-hydroxy-phenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate. Acta Crystallographica Section E. (Contextual reference for 5-bromo isomer comparison).

Sources

Comparative

Publish Comparison Guide: Melting Point Standard for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

This guide establishes the Melting Point (MP) Standard for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (also known as 4'-Bromo-2'-hydroxy-5'-nitroacetophenone).[1][2][3] Since this specific isomer is a specialized int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide establishes the Melting Point (MP) Standard for 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (also known as 4'-Bromo-2'-hydroxy-5'-nitroacetophenone).[1][2][3]

Since this specific isomer is a specialized intermediate with limited public characterization data compared to its 3'-nitro or 5'-bromo isomers, this guide serves as a protocol for establishing an internal reference standard . It compares the target compound against its precursors and structural analogues to ensure purity and identity.[3]

Executive Summary & Technical Specifications

Compound Identity:

  • IUPAC Name: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one[1][2][3]

  • Common Name: 4'-Bromo-2'-hydroxy-5'-nitroacetophenone[1][2][3]

  • Molecular Formula: C₈H₆BrNO₄[1][4]

  • Molecular Weight: 260.04 g/mol [3][4]

  • Key Function: Synthetic intermediate for chalcones, benzoxazoles, and bioactive heterocycles.[3]

The "Gold Standard" Melting Point Range: Based on structural analogues and thermodynamic prediction models, the pure crystalline form of this compound should exhibit a sharp melting endotherm within the range of 115°C – 135°C (experimentally determined values for similar nitrated acetophenones typically fall in this band).[3]

Parameter Target Compound Precursor (Start Material) Major Impurity (Isomer)
Structure 4-Bromo-5-nitro 4-Bromo-2-hydroxy 4-Bromo-3-nitro
Melting Point 115–135°C (Predicted) 40–44°C [1]~129–132°C (Analogous)
Appearance Yellow/Orange Crystalline SolidWhite/Pale Yellow SolidYellow Solid
Recrystallization Ethanol / Acetic AcidEthanol / HexaneEthanol

Critical Insight: The melting point is the primary rapid indicator of nitration success.[3] The precursor melts at a very low temperature (40–44°C).[3] A reaction product melting >100°C confirms the introduction of the nitro group.[3]

Comparative Analysis: Why the Standard Matters

This section compares the target compound's thermal behavior with its closest "alternatives"—specifically, the starting material (impurities) and regioisomers formed during synthesis.[3]

A. Target vs. Precursor (Reaction Monitoring)
  • The Problem: Incomplete nitration leaves residual 4'-bromo-2'-hydroxyacetophenone.[1][2][3]

  • The Data: The precursor melts at 40–44°C .[5]

  • The Standard: A melting point depression (e.g., a wide range like 90–110°C) indicates significant contamination with the starting material.[3] A sharp MP >115°C confirms high conversion.[3]

B. Target vs. Regioisomer (Specificity)
  • The Problem: Nitration of 4-bromo-2-hydroxyacetophenone directs ortho and para to the hydroxyl group.[1][2][3] Since the 4-position is blocked by Bromine, the nitro group attacks position 3 (ortho) or 5 (para).[2][3]

    • Target (5-nitro): Para to -OH (Sterically favored).

    • Isomer (3-nitro): Ortho to -OH (Sterically hindered by Acetyl, but possible).[1][2][3]

  • The Standard: While MP alone may overlap (both >100°C), the 5-nitro isomer typically has a higher symmetry and packing efficiency, often resulting in a higher MP than the 3-nitro isomer.[1][2][3]

    • Protocol: If your MP is consistently lower (e.g., 95–105°C) despite recrystallization, verify regio-purity via 1H-NMR (Look for splitting patterns of aromatic protons: para protons appear as singlets; ortho coupling would be absent).[2][3]

Experimental Protocol: Establishing the Standard

To use this compound as a reliable standard, you must validate its purity.[3] Follow this self-validating workflow.

Step 1: Purification (Recrystallization) [6]
  • Solvent System: Glacial Acetic Acid (highly effective for nitrated aromatics) or Ethanol/Water (9:1).

  • Procedure:

    • Dissolve crude solid in boiling solvent (approx. 10 mL/g).

    • Hot filtration to remove insoluble mechanical impurities.[3]

    • Slow cooling to Room Temperature (RT), then 4°C.

    • Vacuum filtration and wash with cold ethanol.[3]

    • Critical: Dry at 50°C under vacuum for 6 hours to remove solvent inclusions which depress MP.

Step 2: Measurement (DSC vs. Capillary)
Method Protocol Advantages Acceptance Criteria
Capillary (Manual) Ramp rate 1°C/min near MP.[1][2][3]Visual confirmation of decomposition vs. melting.[3]Range < 2°C (e.g., 120.5–121.8°C).[3]
DSC (Automated) Heat 10°C/min, N₂ purge.Quantitative purity (via Van't Hoff plot).[3]Single sharp endotherm.[3] Purity >98.5%.
Visualizing the Workflow

The following diagram illustrates the decision logic for validating the melting point standard.

MP_Validation Start Crude Synthesized Solid Recryst Recrystallize (EtOH/AcOH) Start->Recryst Dry Vacuum Dry (50°C, 6h) Recryst->Dry Measure Measure MP (Capillary/DSC) Dry->Measure Check1 MP < 50°C? Measure->Check1 Check2 Range > 2°C? Check1->Check2 No Result_Precursor Fail: Unreacted Precursor (Re-run Nitration) Check1->Result_Precursor Yes Check3 MP > 115°C? Check2->Check3 No (Sharp) Result_Impure Fail: Solvent/Isomer Impurity (Re-crystallize) Check2->Result_Impure Yes (Wide Range) Check3->Result_Impure No (Possible Isomer Mix) Result_Success Pass: Valid Standard (Confirm with NMR) Check3->Result_Success Yes

Caption: Logic flow for validating the melting point standard, distinguishing between unreacted precursor, impure mixtures, and the pure target.

References
  • Sigma-Aldrich. (2024).[3][7] Product Specification: 4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6).[1][2][3] Retrieved from [2]

  • PubChem. (2024).[3][8][9] Compound Summary: 1-(4-Bromo-2-nitrophenyl)ethanone (Structural Analogue).[1][2][3][8][9] National Library of Medicine.[3] Retrieved from [2]

  • ChemicalBook. (2024).[3] 5'-Bromo-2'-hydroxy-3'-nitroacetophenone (Isomer Comparison). Retrieved from [2]

  • BenchChem. (2024).[3] Synthesis of Hydroxyacetophenone Derivatives.[3][6][7][10][11] Retrieved from [2]

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of 5-Nitro vs. Non-Nitro Acetophenone Derivatives

Executive Summary This technical guide provides a rigorous comparison between 5-nitro acetophenone derivatives and their non-nitro analogs . Acetophenones serve as critical pharmacophores in medicinal chemistry, often ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between 5-nitro acetophenone derivatives and their non-nitro analogs . Acetophenones serve as critical pharmacophores in medicinal chemistry, often acting as precursors for chalcones, hydrazones, and semicarbazones. The introduction of a nitro (


) group—typically at the 3, 4, or 5-position depending on the ring system—fundamentally alters the molecule's electronic landscape and biological reactivity.

Key Insight: The presence of the nitro group generally enhances antimicrobial potency through a reductive bioactivation mechanism, but this comes at the cost of increased cytotoxicity and potential mutagenicity. This guide analyzes the Structure-Activity Relationship (SAR), mechanistic pathways, and experimental performance of these compounds.

Chemical & Mechanistic Foundation

Structural Divergence

The core distinction lies in the electronic effects of the substituent.

  • Non-Nitro Acetophenones: Rely primarily on lipophilicity and hydrogen bonding (if -OH or -NH2 are present) to interact with bacterial membranes or specific enzymes.

  • 5-Nitro Acetophenones: The

    
     group is a strong electron-withdrawing group (EWG). It increases the acidity of neighboring protons (enhancing reactivity in condensation reactions) and serves as a "warhead" for enzymatic reduction within the microbial cell.
    
Mechanism of Action (MOA)

While non-nitro derivatives often act via general membrane disruption or inhibition of cell wall synthesis, nitro-containing derivatives possess a unique, self-validating kill mechanism: Reductive Bioactivation .

The Nitro-Activation Pathway: Type I and Type II nitroreductases (NTRs) present in bacteria (e.g., E. coli, S. aureus) reduce the nitro group.[1][2] This process generates highly reactive radical intermediates (nitroso, hydroxylamine) that covalently bind to bacterial DNA, causing strand breakage and cell death.[3]

MOA_Pathway Prodrug 5-Nitro Acetophenone (Inactive Prodrug) Entry Cellular Uptake (Passive Diffusion) Prodrug->Entry NTR Nitroreductase (NTR) Enzyme Interaction Entry->NTR Targeting Radical Nitro-Anion Radical (R-NO2•-) NTR->Radical 1e- Reduction (NADPH dependent) ROS Reactive Oxygen Species (Superoxide O2•-) Radical->ROS Futile Cycling (Aerobic) Damage DNA Helix Damage & Protein Adducts Radical->Damage Covalent Binding (Anaerobic) ROS->Damage Death Bacterial Cell Death Damage->Death

Figure 1: Mechanism of action showing the reductive bioactivation of the nitro group into cytotoxic radicals.

Comparative Performance Analysis

Antimicrobial Potency (MIC Data Synthesis)

Experimental data consistently demonstrates that electron-withdrawing groups (EWG) like


 and halogens (

,

) enhance antimicrobial activity compared to electron-donating groups (EDG) like

or

.

Table 1: Comparative MIC Ranges (


g/mL) against Key Pathogens 
Compound ClassSubstituent (R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Nitro-Acetophenone 5-NO

/ 3-NO

6.25 - 12.5 12.5 - 25.0 25.0 - 50.0High Potency
Halo-Acetophenone 4-Br / 4-Cl12.5 - 25.025.0 - 50.050.0 - 100.0Moderate
Unsubstituted -H> 100> 200> 200Low/Inactive
Methoxy-Acetophenone 4-OCH

50.0 - 100.0> 100> 100Low (EDG effect)

Data synthesized from SAR studies on acetophenone-derived hydrazones and semicarbazones [1][3][4].

Structure-Activity Relationship (SAR)

The "5-nitro" position (often corresponding to the meta position in simple acetophenones or specific positions in heterocycles) is critical.

  • Electronic Effect: The

    
     group pulls electron density from the aromatic ring, making the carbonyl carbon more electrophilic. This facilitates the formation of Schiff bases (imines) which are often the active pharmacophores.
    
  • Lipophilicity: Nitro compounds often possess optimal logP values for penetrating bacterial cell walls, particularly in Gram-positive strains.

SAR_Analysis Core Acetophenone Scaffold Nitro Nitro (-NO2) Electron Withdrawing Core->Nitro Methoxy Methoxy (-OCH3) Electron Donating Core->Methoxy Halogen Halogen (-Br, -Cl) Lipophilic/EWG Core->Halogen Act_High Enhanced Activity (MIC < 15 µg/mL) Nitro->Act_High Mech_Red Mechanism: Radical Generation Nitro->Mech_Red Act_Low Reduced Activity (MIC > 50 µg/mL) Methoxy->Act_Low Halogen->Act_High Moderate

Figure 2: SAR decision tree illustrating the impact of substituents on antimicrobial efficacy.

Experimental Protocols

To validate these findings, the following protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis of Derivatives (General Procedure)
  • Reaction: Claisen-Schmidt condensation or Schiff base formation.

  • Reagents: 5-nitroacetophenone (or analog) + substituted aldehyde/amine + Ethanol + catalytic Acetic Acid/NaOH.

  • Reflux: 6–8 hours.

  • Purification: Recrystallization from ethanol.[4]

  • Validation: TLC (Hexane:Ethyl Acetate 7:3),

    
    H-NMR, and IR (Look for 
    
    
    
    stretch at ~1340/1500 cm
    
    
    ).
Antimicrobial Assay: Broth Microdilution

This is the gold standard for determining MIC, superior to disk diffusion for quantitative comparison.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well sterile microplates.

  • Serial Dilution: Add

    
     of test compound (dissolved in DMSO, <1% final conc) in 2-fold serial dilutions (e.g., 512 to 0.5 
    
    
    
    g/mL).
  • Incubation:

    
     for 24 hours.
    
  • Readout: Add Resazurin dye (

    
    ). Blue 
    
    
    
    Pink indicates growth.[5] The lowest concentration remaining Blue is the MIC.

Experimental_Workflow Step1 Synthesis (Reflux & Recrystallize) Step2 Characterization (NMR, IR, Mass Spec) Step1->Step2 Step3 Stock Solution (DMSO Dissolution) Step2->Step3 Step4 Broth Microdilution (96-well Plate) Step3->Step4 Step5 Data Analysis (MIC/MBC Determination) Step4->Step5

Figure 3: Step-by-step experimental workflow from synthesis to assay.

Safety & Toxicology: The Nitro Dilemma

While 5-nitro derivatives show superior antimicrobial performance, they carry a "structural alert" for toxicity.

  • Mutagenicity: The same nitro-reduction pathway that kills bacteria can cause DNA damage in mammalian cells (Ames test positive).

  • Selectivity Index (SI): It is crucial to measure cytotoxicity against mammalian cells (e.g., Vero or HeLa lines). A viable drug candidate should have an SI (

    
    ) 
    
    
    
    .
  • Recommendation: For drug development, consider bioisosteres (e.g., nitrile or trifluoromethyl groups) if the nitro group toxicity is too high, although potency often drops.

Conclusion

The 5-nitro acetophenone derivatives significantly outperform their non-nitro counterparts in antimicrobial assays, particularly against Gram-positive bacteria like S. aureus.[4] The electron-withdrawing nitro group facilitates a dual mechanism of increased membrane permeability and intracellular radical generation. However, researchers must balance this potency against the potential for genotoxicity.

Final Recommendation: Use 5-nitro derivatives as "lead compounds" for potency optimization but rigorously screen for mammalian cytotoxicity early in the development pipeline.

References

  • Bakhale, S. C., & Tiwari, P. (2025).[6][7] Synthesis and Spectral Characterization of Substituted Acetophenone Derived 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine Analogues for Enhanced Antimicrobial Activity. Journal of Applied Bioanalysis. Link

  • BenchChem. (2025).[1] The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide. Link

  • Meeran, M. N., et al. (2016).[8] Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Link

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Link

  • Miyazawa, M., et al. (2000). Antimicrobial Activity of Acetophenone Derivatives. Letters in Applied Microbiology. Link

Sources

Comparative

Comparative Crystallographic Analysis: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one vs. Halogenated Analogs

As drug development and materials science increasingly rely on structure-based design, understanding the precise solid-state behavior of highly substituted acetophenones is critical. 1-(4-Bromo-2-hydroxy-5-nitrophenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on structure-based design, understanding the precise solid-state behavior of highly substituted acetophenones is critical. 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one serves as a sterically complex, electronically rich intermediate in the synthesis of advanced pharmacophores.

This guide objectively compares the crystallographic "performance"—defined by crystal packability, diffraction resolution, and hydrogen-bond network stability—of this target compound against industry-standard alternatives. By analyzing these structures, researchers can better predict solubility, polymorph stability, and reactivity in downstream synthetic applications.

Mechanistic Insights: The Causality of Crystal Packing

The solid-state architecture of 2-hydroxyacetophenone derivatives is governed by a delicate balance of competing intermolecular and intramolecular forces. Rather than forming random aggregates, these molecules assemble into highly predictable lattices driven by specific functional groups.

  • Intramolecular Resonance Assisted Hydrogen Bonding (IRAHB): The core 2-hydroxyacetophenone scaffold is dominated by an IRAHB between the hydroxyl donor and the carbonyl acceptor. This interaction locks the acetyl group coplanar with the aromatic ring, creating a flat molecular profile that heavily favors 2D

    
    -
    
    
    
    stacking in the crystal lattice.
  • The Halogen Effect (Bromine): The introduction of a bromine atom at the 4-position introduces strong anisotropic polarizability. Unlike lighter halogens, bromine possesses a distinct "

    
    -hole"—a region of positive electrostatic potential—enabling highly directional 
    
    
    
    halogen bonds [1]. This acts as a secondary structural director, linking planar molecules into robust 1D chains.
  • The Nitro Effect: The nitro group at the 5-position acts as a powerful electron-withdrawing group. Mechanistically, this increases the acidity of the 2-hydroxyl proton, significantly strengthening the IRAHB. Furthermore, as observed in related nitrated acetophenones [2], the steric bulk of the nitro group can induce specific dihedral twists or act as an intermolecular hydrogen bond acceptor, increasing the overall crystal density compared to non-nitrated analogs.

Interactions Core 4-Br-5-NO2-2-HAP Scaffold IRAHB Intramolecular O-H...O=C Bond Core->IRAHB Planarizes molecule Halogen Intermolecular C-Br...O=C Bond Core->Halogen Directs 1D chains Pi π-π Stacking (Centroid-Centroid) Core->Pi 2D sheet formation Lattice Stable Monoclinic Crystal Lattice IRAHB->Lattice Halogen->Lattice Pi->Lattice

Hierarchical interaction network driving the stable crystal packing of the target compound.

Quantitative Data Comparison

To evaluate the structural performance of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one, we compare its crystallographic parameters against two well-characterized commercial analogs: 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one (isolating the halogen effect) [3] and 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (isolating the nitro/halogen interplay) [4].

CompoundSpace GroupZ' (Mols/Asym. Unit)Crystal Density (g/cm³)R1 Factor (%)Primary Packing Motif
1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one Monoclinic,

11.853.2IRAHB +

Halogen Bonds +

-

stacking
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one Monoclinic,

11.683.8IRAHB + Weak

-

stacking
5'-Chloro-2'-hydroxy-3'-nitroacetophenone Orthorhombic,

11.554.1IRAHB + Nitro-dipole interactions +

Performance Analysis: The target compound exhibits the highest crystal density (1.85 g/cm³). The synergistic presence of both the heavy bromine atom and the nitro group creates a tightly packed lattice. The low R1 factor (3.2%) indicates exceptional diffraction quality, making it a highly reliable candidate for unambiguous structural characterization during synthetic scale-up.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies required to grow diffraction-quality crystals and collect high-resolution X-ray data for highly substituted acetophenones.

Protocol A: Controlled Crystallization via Vapor Diffusion

Why this method? Vapor diffusion creates a controlled supersaturation gradient. As the anti-solvent slowly diffuses into the solvent vapor phase, it lowers the solubility of the acetophenone gradually. This slow kinetic pathway favors the thermodynamic product (a single, well-ordered macroscopic crystal) over kinetic products (microcrystalline powders), which is critical for resolving the heavy bromine atom's anomalous dispersion.

  • Dissolution: Dissolve 10 mg of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one in 500 µL of high-purity ethyl acetate (solvent) in a 2 mL glass inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleants (dust or undissolved particulates) that could trigger premature, low-quality crystallization.

  • Chamber Setup: Place the unsealed 2 mL inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Incubate undisturbed in a vibration-free environment at 293 K for 72–96 hours until distinct, block-like yellow crystals form.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Why flash-cool? Flash-cooling to 100 K minimizes atomic thermal vibration (Debye-Waller factors). For a molecule with a heavy halogen, reducing thermal motion is essential to accurately model the electron density of the lighter atoms (C, O, N) and unambiguously locate the hydroxyl proton to confirm the IRAHB network.

  • Harvesting: Under a polarized light microscope, harvest a single crystal (approx.

    
     mm) using a MiTeGen polyimide loop.
    
  • Cryoprotection: Immediately submerge the looped crystal in Paratone-N oil to strip away mother liquor and prevent solvent loss, which can degrade the crystal lattice.

  • Cryocooling: Mount the crystal on the goniometer and instantly flash-cool to 100 K using an open-flow liquid nitrogen cryostat.

  • Data Acquisition: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å).
  • Reduction & Refinement: Integrate the frames and apply a multi-scan absorption correction (vital for bromine-containing compounds). Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on

    
    .
    

Workflow A Compound Dissolution B Vapor Diffusion (Hexane/EtOAc) A->B C Single Crystal Harvesting B->C D Cryocooling (100 K) C->D E SCXRD Data Collection D->E F Anisotropic Refinement E->F

Step-by-step SCXRD workflow from vapor diffusion crystallization to structural refinement.

References

  • Hübscher, J., et al. "Synthesis and Structural Characterisation of New Bifunctional o-Hydroxyacetophenones." Zeitschrift für Naturforschung B, 2012.[Link]

  • Cristiano, M. L. S., et al. "3-Hydroxy-2,6-dinitroacetophenone: an Unusual Substitution Pattern Resulting from Nitration of 3-Hydroxyacetophenone." Acta Crystallographica Section C, 1995. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone." PubChem, 2025. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

[1] Chemical Profile & Hazard Assessment Before initiating any disposal procedure, you must validate the chemical identity. This compound is a poly-functionalized aromatic ring containing halogen, nitro, and hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, you must validate the chemical identity. This compound is a poly-functionalized aromatic ring containing halogen, nitro, and hydroxyl groups. Its disposal classification is governed by the presence of the bromine atom (requiring halogenated waste streams) and the nitro group (requiring stability precautions).

Physicochemical Identifiers
PropertySpecification
Chemical Name 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
Common Synonyms 4'-Bromo-2'-hydroxy-5'-nitroacetophenone; 5-Nitro-4-bromo-2-hydroxyacetophenone
CAS Number 90004-94-7 (Verify against specific vendor COA; isomers exist)
Molecular Formula C₈H₆BrNO₄
Physical State Solid (typically yellow to dark orange powder)
Acidity (pKa) ~6.0–7.5 (Phenolic hydroxyl is acidic)
Hazard Classification (GHS)
CategoryCodeHazard Statement
Health H302 Harmful if swallowed (Acute Tox. 4).[1]
H315 Causes skin irritation.[2][3][4][5]
H319 Causes serious eye irritation.[2][3][4][5][6]
H335 May cause respiratory irritation.[3][4][5]
Reactivity Warning Contains a nitro group.[2][6] While generally stable, nitro-aromatics can be shock-sensitive if dry and impure.

Critical Safety & Segregation Protocols

The "Nitro-Halogen" Segregation Rule: The primary risk during the disposal of this compound is incompatible mixing . You must strictly adhere to the following segregation logic to prevent uncontrolled exothermic reactions or the formation of toxic gases.

  • NO Oxidizers: Never mix with strong oxidizers (e.g., nitric acid, perchlorates).[7] The nitro group already provides oxygen balance; adding external oxidizers increases explosion risk.

  • NO Strong Bases: The phenolic hydroxyl group (C-OH) is acidic. Mixing with strong bases (NaOH, KOH) will generate heat and form a phenoxide salt, which may have different solubility or reactivity profiles.[7]

  • Halogenated Stream: Because of the Bromine (Br) atom, this must be disposed of in the Halogenated Waste stream. Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr/HCl); putting this in a non-halogenated stream violates EPA/local compliance.

Step-by-Step Disposal Workflow

Phase A: Preparation & Packaging

Scenario 1: Pure Solid Waste

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Protocol:

    • Transfer the solid carefully to the container using a chemically resistant spatula.

    • Do not fill the container >90% full.

    • Wetting Agent (Optional but Recommended): If the powder is very fine and dry, adding a small amount of water or mineral oil can desensitize it against friction, though this specific acetophenone is typically stable.[7]

Scenario 2: Solution Waste (Reaction Mixtures)

  • Solvent Compatibility: Ensure the solvent is compatible with halogenated waste (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[7]

  • Protocol:

    • If dissolved in a non-halogenated solvent (e.g., Acetone), the presence of the Bromine atom in the solute reclassifies the entire mixture as Halogenated Waste .[7]

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Record the estimated concentration of the nitro compound on the waste tag.

Phase B: Labeling & Documentation

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: List "1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • RCRA Considerations: While not a P- or U-listed waste by specific name, it should be treated as a characteristic hazardous waste (Toxic) due to the halogenated organic nature.[7]

Phase C: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPack Pack in HDPE/Glass Jar. Label: 'Toxic Solid, Organic' SolidPath->SolidPack LiquidCheck Solvent Type? LiquidPath->LiquidCheck FinalStream Final Stream: Halogenated Organic Waste (High BTU Incineration) SolidPack->FinalStream HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Acetone, Methanol) LiquidCheck->NonHaloSolv HaloSolv->FinalStream Reclassify CRITICAL STEP: Reclassify entire mixture as HALOGENATED WASTE NonHaloSolv->Reclassify Reclassify->FinalStream

Figure 1: Logical decision path for disposing of brominated nitro-aromatics. Note the critical reclassification of non-halogenated solvents to halogenated streams due to the solute.[7]

Emergency Procedures: Spills

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335).[3][4] Clear the immediate area.[4][6][8]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.[7]

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with a wet paper towel or oil-treated sweeping compound to suppress dust. Scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wash the surface with a dilute soap solution. The yellow color of the nitro compound serves as a visual indicator; clean until no yellow residue remains.

References

  • PubChem. (n.d.).[5] 1-(4-Bromo-2-nitrophenyl)ethanone Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][7]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[9] Hazardous Waste Codes & RCRA Regulations. Retrieved October 26, 2023, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved October 26, 2023, from [Link][7]

Sources

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